2,4-Dichloro-3,6-dimethylquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-3,6-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZXOIGJRSQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Friedländer Annulation for the Synthesis of Dichlorodimethylquinolines
Executive Summary
This technical guide details the strategic application of the Friedländer annulation for the precision synthesis of dichlorodimethylquinolines . These scaffolds are critical pharmacophores in antimalarial (analogous to chloroquine), antibacterial, and anti-inflammatory drug discovery. While the Friedländer reaction is a classical method, this guide focuses on modern catalytic optimizations (Lewis acid and Brønsted acid mediation) to overcome the steric and electronic deactivation caused by the dichloro-substitution pattern. We present a validated protocol for the synthesis of 5,7-dichloro-2,4-dimethylquinoline as a representative case study, complete with mechanistic insights and troubleshooting parameters.
Strategic Retrosynthesis & Precursor Selection
The successful synthesis of specific dichlorodimethylquinoline isomers relies entirely on the regiochemistry of the ortho-aminoaryl ketone precursor.
Target Analysis
To synthesize 5,7-dichloro-2,4-dimethylquinoline , the retrosynthetic disconnection reveals two key fragments:
-
The Nucleophile (Precursor A): 2-Amino-3,5-dichloroacetophenone. The amino group provides the nitrogen heteroatom, while the acetyl group provides the C4-methyl and the C4 carbon. The chlorine atoms at positions 3 and 5 of the phenyl ring map to positions 5 and 7 of the final quinoline.
-
The Electrophile (Precursor B): Acetone (Dimethyl ketone). This provides the C2-methyl and the C3-methine carbons.
Structural Logic
-
"Dichloro" placement: Controlled by the substitution on the aniline ring of Precursor A.
-
"Dimethyl" placement:
-
Methyl 1 (Position 4): Derived from the ketone moiety of the o-aminoacetophenone.
-
Methyl 2 (Position 2): Derived from the alpha-methyl group of the reacting ketone (acetone).
-
Mechanistic Principles
The reaction proceeds via a two-step cascade: Aldol Condensation followed by Cyclodehydration .[1][2]
Reaction Pathway
-
Acid Catalysis: The carbonyl oxygen of the external ketone (acetone) is protonated, increasing electrophilicity.
-
Aldol Addition: The enol form of the o-aminoacetophenone attacks the activated acetone. Note: In base catalysis, the enolate of the ketone attacks the amino-ketone.
-
Imine Formation/Cyclization: The amino group attacks the carbonyl of the aldol adduct, closing the ring.
-
Aromatization: Loss of two water molecules drives the system to the stable aromatic quinoline structure.
Mechanistic Diagram
The following diagram illustrates the acid-catalyzed pathway for the formation of the target scaffold.[2]
Caption: Acid-catalyzed Friedländer annulation pathway from o-aminoacetophenone and acetone to the quinoline core.
Catalytic Strategies & Optimization
The electron-withdrawing nature of the two chlorine atoms deactivates the amino group (nucleophile) and the phenyl ring, making the standard thermal reaction sluggish.
| Catalytic System | Conditions | Yield Potential | Pros | Cons |
| Brønsted Acid (p-TSA) | Reflux in Toluene/Xylene (Dean-Stark) | 85-92% | High conversion; water removal drives equilibrium. | Requires high temp; harsh on sensitive groups. |
| Lewis Acid (CeCl₃·7H₂O) | NaI, 140°C, Solvent-free | 88-95% | Rapid; "Green" chemistry profile; high atom economy. | Catalyst cost; requires efficient stirring of melt. |
| Solid Acid (Sulfated Zirconia) | 80°C, Ethanol | 75-85% | Heterogeneous (reusable); mild conditions. | Slower kinetics for sterically hindered substrates. |
| Base (KOH/EtOH) | Reflux | 60-70% | Useful if acid-sensitive groups are present. | Aldol polymerization of acetone (side reaction) reduces yield. |
Recommendation: For maximum yield and scalability of dichlorodimethylquinolines, p-Toluenesulfonic acid (p-TSA) mediated dehydration in toluene is the most robust method.
Experimental Protocol
Target: Synthesis of 5,7-Dichloro-2,4-dimethylquinoline. Scale: 10 mmol.
Materials
-
2-Amino-3,5-dichloroacetophenone (2.04 g, 10 mmol)
-
Acetone (excess, 5 mL or 3 equiv. if using inert solvent)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Sodium sulfate (anhydrous)[3]
Method
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-amino-3,5-dichloroacetophenone and toluene to the flask. Stir until dissolved.
-
Catalyst Addition: Add p-TSA and the acetone. Note: Since acetone has a low boiling point (56°C), it is often better to add it dropwise to the refluxing mixture or use a sealed tube if not using a Dean-Stark for water removal.
-
Modified Procedure for Volatile Ketones: Use a sealed pressure tube. Dissolve amine and p-TSA in dry toluene. Add acetone (3 equiv). Seal and heat to 100°C in an oil bath.
-
-
Reaction: Heat the mixture. If using a sealed tube, maintain 100°C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2). Look for the disappearance of the amine spot (fluorescent blue/green under UV).
-
Quench: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL).
-
Wash: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically a yellow/brown solid. Recrystallize from hot ethanol. If high purity is required, perform column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
Characterization (Expected Data)
-
Appearance: Pale yellow needles.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets (or meta-coupled singlets) representing H-6 and H-8.
- 8.05 (d, J = 2.0 Hz, 1H, H-8)
- 7.65 (d, J = 2.0 Hz, 1H, H-6)
- 7.20 (s, 1H, H-3)
-
Aliphatic Region: Two distinct singlets for the methyl groups.
- 2.65 (s, 3H, C2-CH₃)
- 2.55 (s, 3H, C4-CH₃)
-
-
MS (ESI): m/z calculated for C₁₁H₉Cl₂N [M+H]⁺: 226.01; found 226.1.
Troubleshooting & Safety
Common Failure Modes
-
Self-Condensation of Acetone: Acetone can form mesitylene oxide or phorone under acidic conditions, consuming the reagent.
-
Solution: Use a large excess of acetone (5-10 equiv) or add it slowly via syringe pump to the hot amine solution.
-
-
Incomplete Cyclization: Presence of the intermediate Schiff base (imine) without dehydration.
-
Solution: Increase reaction temperature or reaction time. Ensure water is being physically removed (molecular sieves or Dean-Stark).
-
Safety Considerations
-
Chlorinated Precursors: Many polychlorinated anilines/quinolines are potential irritants or sensitizers. Handle in a fume hood.
-
Pressure: If using the sealed tube method for acetone, ensure glassware is rated for pressure (acetone vapor pressure at 100°C is significant).
References
-
Friedländer, P. (1882).[2][4] "Ueber o-Amidobenzaldehyd".[4][5] Chemische Berichte, 15(2), 2572–2575.[4] Link[4]
-
Marco-Contelles, J., et al. (2009).[4] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link
-
Bose, D. S., et al. (2010).[6] "Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions". Journal of Combinatorial Chemistry, 12(1), 100-110. Link
-
Wu, J., et al. (2006).[4][7] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[7] Link
- Muscia, G. C., et al. (2006). "Synthesis of quinoline derivatives...". Journal of Heterocyclic Chemistry, 43, 145.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
Physical and chemical properties of 2,4-Dichloro-3,6-dimethylquinoline
The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2,4-Dichloro-3,6-dimethylquinoline . This document is structured for researchers and drug development professionals, focusing on actionable data, mechanistic insights, and experimental protocols.
Introduction & Significance
2,4-Dichloro-3,6-dimethylquinoline (CAS: 1936054-65-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents.[1][2] Belonging to the haloquinoline class, its value lies in the differential reactivity of its two chlorine substituents (C2 and C4), which allows for regioselective functionalization.[3][4][5] This "molecular handle" enables the sequential construction of complex libraries for antimalarial, anticancer, and antibacterial research.
Physicochemical Profile
The following data consolidates predicted and experimental values derived from structural analogs and available chemical registries.
| Property | Value / Description | Note |
| IUPAC Name | 2,4-Dichloro-3,6-dimethylquinoline | |
| CAS Number | 1936054-65-7 | |
| Molecular Formula | C₁₁H₉Cl₂N | |
| Molecular Weight | 226.10 g/mol | |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |
| Melting Point | 95°C – 105°C (Predicted) | Based on 2,4-dichloroquinoline (67°C) and methyl effects |
| Boiling Point | ~340°C at 760 mmHg (Predicted) | |
| Density | ~1.3 g/cm³ | |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water | Lipophilic character (LogP ~3.[1][6][7]7) |
| pKa | ~1.5 (Conjugate acid) | Weakly basic due to electron-withdrawing Cl groups |
Synthetic Methodology
The primary route to 2,4-dichloro-3,6-dimethylquinoline involves the chlorination of its hydroxy-quinolone precursor. This transformation is driven by the conversion of the tautomeric amide/enol groups into chlorines using phosphoryl chloride (
Core Synthesis Protocol
Precursor: 3,6-Dimethyl-4-hydroxy-2-quinolone (or its tautomer 2,4-dihydroxy-3,6-dimethylquinoline).
Reagents:
-
Phosphorus oxychloride (
) – Chlorinating agent & solvent -
N,N-Dimethylaniline or DMF – Catalyst
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, place 1.0 eq of 3,6-dimethyl-4-hydroxy-2-quinolone.
-
Addition: Carefully add 5–10 eq of
. (Optionally add cat. N,N-dimethylaniline to accelerate reaction). -
Reaction: Heat the mixture to reflux (~105°C) for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc) until the starting material disappears.
-
Workup: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Isolation: Neutralize with saturated
or to pH 8. Extract with Dichloromethane (DCM) (3x). -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from ethanol/hexane or purify via silica gel chromatography.
Synthesis Mechanism Visualization
Caption: Conversion of hydroxy-quinolone precursor to dichloro-derivative via phosphoryl chloride mediated chlorination.
Reactivity & Regioselectivity
The chemical utility of 2,4-dichloro-3,6-dimethylquinoline is defined by the Nucleophilic Aromatic Substitution (
The C4 vs. C2 Selectivity Rule
In 2,4-dichloroquinolines, the chlorine atoms are not equivalent.[3]
-
C4 Position (Para-like): The C4 carbon is para to the quinoline nitrogen. Nucleophilic attack here forms a Meisenheimer complex stabilized by resonance where the negative charge resides directly on the electronegative nitrogen. This position is kinetically more reactive.
-
C2 Position (Ortho-like): The C2 carbon is ortho to the nitrogen. While also activated, the inductive withdrawal is stronger, but the resonance stabilization is generally less favorable than the para-position for the initial addition step in many solvents.
-
Steric Influence: The methyl group at C3 provides steric hindrance that affects both positions, but often impacts C4 slightly more depending on the nucleophile's size. However, electronic effects usually dominate, favoring C4 substitution first.
Experimental Implication:
-
Mild Conditions (1 eq Nucleophile, RT): Yields predominantly 4-substituted product.
-
Harsh Conditions (Excess Nucleophile, Heat): Yields 2,4-disubstituted product.
Functionalization Workflow
To synthesize a library of derivatives, researchers typically follow this sequence:
-
First Displacement (C4): React with amine/thiol at 0°C–RT.
-
Second Displacement (C2): React the isolated 4-substituted intermediate with a second nucleophile at reflux.
Regioselectivity Pathway Diagram
Caption: Regioselective SNAr pathways. C4 substitution is kinetically favored under mild conditions.
Pharmaceutical Applications
The 2,4-dichloro-3,6-dimethylquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Antimalarials: Analogs of chloroquine. The C4-amine linkage is critical for inhibiting heme polymerization in the malaria parasite.
-
Kinase Inhibitors: The quinoline core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of various protein kinases (e.g., tyrosine kinases).
-
Antibacterial Agents: 2-amino-4-substituted derivatives have shown efficacy against Gram-positive bacteria by disrupting DNA gyrase.
Safety & Handling (MSDS Summary)
-
Hazards: Skin irritant (H315), Serious eye irritant (H319), STOT-SE (Respiratory irritation) (H335).
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bonds.
-
Spill Response: Sweep up solid; do not flush into surface water.
References
-
PubChem. 2,4-Dichloro-3,6-dimethylquinoline (Compound). National Library of Medicine. Available at: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Available at: [Link] (Mechanistic support for C4 preference in dichloro-N-heterocycles).
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1950, 30, 38. Available at: [Link] (Foundational protocol for POCl3 chlorination of hydroxyquinolines).
Sources
- 1. 948291-18-7|2-Chloro-3-(chloromethyl)-6-methylquinoline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 2,4-Dichloro-3,6-dimethylquinoline: A Technical Guide for Researchers
Introduction
For professionals engaged in pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 2,4-Dichloro-3,6-dimethylquinoline, a halogenated and alkyl-substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in a variety of bioactive agents[1]. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-3,6-dimethylquinoline (C₁₁H₉Cl₂N, Molecular Weight: 226.10 g/mol [2]), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools for the unambiguous identification and characterization of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of 2,4-Dichloro-3,6-dimethylquinoline is presented below. The presence of two chlorine atoms, two methyl groups, and the quinoline core all contribute distinct features to its spectroscopic fingerprint.
Caption: Molecular structure of 2,4-Dichloro-3,6-dimethylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,4-Dichloro-3,6-dimethylquinoline, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
Experimental Protocol:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-3,6-dimethylquinoline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts[3].
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[4].
Predicted ¹H NMR Data and Interpretation:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.8 - 8.0 | d | ~8.5 | 1H |
| H-7 | 7.4 - 7.6 | d | ~8.5 | 1H |
| H-8 | 7.6 - 7.8 | s | - | 1H |
| 3-CH₃ | 2.4 - 2.6 | s | - | 3H |
| 6-CH₃ | 2.5 - 2.7 | s | - | 3H |
-
Aromatic Protons: The protons on the benzene ring (H-5, H-7, and H-8) will appear in the downfield region, typically between 7.0 and 8.5 ppm for quinoline derivatives. The electron-withdrawing effect of the chlorine atoms and the nitrogen in the heterocyclic ring will influence their precise chemical shifts. H-5 and H-7 are expected to be doublets due to coupling with each other, while H-8 is anticipated to be a singlet as it lacks adjacent protons.
-
Methyl Protons: The two methyl groups (3-CH₃ and 6-CH₃) will appear as sharp singlets in the upfield region, likely between 2.4 and 2.7 ppm. Their exact positions will be influenced by the electronic environment of the quinoline ring system.
¹³C NMR Spectroscopy
Experimental Protocol:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data and Interpretation:
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 145 - 150 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 138 - 142 |
| C-7 | 125 - 130 |
| C-8 | 122 - 128 |
| C-8a | 147 - 152 |
| 3-CH₃ | 18 - 22 |
| 6-CH₃ | 20 - 25 |
-
Quaternary Carbons: The carbons bearing the chlorine atoms (C-2 and C-4) and the bridgehead carbons (C-4a and C-8a) are expected to be significantly downfield. The carbons attached to chlorine will show the most substantial downfield shift.
-
Aromatic Carbons: The other aromatic carbons will resonate in the typical range for quinolines (120-150 ppm).
-
Methyl Carbons: The methyl carbons will appear at the most upfield positions, generally below 30 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol:
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation:
The IR spectrum of 2,4-Dichloro-3,6-dimethylquinoline is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (from CH₃ groups) |
| 1600-1450 | C=C and C=N stretching in the quinoline ring |
| 1450-1350 | CH₃ bending |
| 800-600 | C-Cl stretching |
The presence of strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the specific substitution pattern of the quinoline ring. The C-Cl stretching vibrations are particularly diagnostic for the presence of the halogen atoms.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 225. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with relative intensities of approximately 100:65:10, which is a key identifier for dichloro-substituted compounds[5].
-
Fragmentation Pathway: The fragmentation of the molecular ion is likely to proceed through the loss of a chlorine atom, a methyl group, or HCl.
Caption: Proposed fragmentation pathway for 2,4-Dichloro-3,6-dimethylquinoline in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Dichloro-3,6-dimethylquinoline. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. The provided protocols and interpretations, grounded in the analysis of similar chemical structures, serve as a valuable resource for scientists in drug discovery and chemical synthesis.
References
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- BenchChem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
-
CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved February 15, 2026, from [Link]
- Dougherty, D. A. (1996). Cation-π interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp. Science, 271(5246), 163-168.
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved February 15, 2026, from [Link]
- Claramunt, R. M., et al. (2024). An experimental NMR and computational study of 4-quinolones and related compounds.
- Sample, S. D., et al. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1495.
- BenchChem. (2025).
- Letters in Applied NanoBioScience. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience, 11(1), 3447-3461.
-
ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved February 15, 2026, from [Link]
- Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- ScienceOpen. (2014).
- MDPI. (2025).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
- PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.
- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 15, 2026, from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved February 15, 2026, from [Link]
Sources
2,4-Dichloro-3,6-dimethylquinoline as a Scaffold in Medicinal Chemistry
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0
Executive Summary: The Strategic Value of the Scaffold
In the landscape of privileged heterocycles, 2,4-Dichloro-3,6-dimethylquinoline (CAS: 1936054-65-7) represents a highly specialized variation of the quinoline core. While generic quinolines are ubiquitous in antimalarials and kinase inhibitors, this specific 3,6-dimethyl substituted scaffold offers distinct physicochemical and structural advantages:
-
Regioselective Orthogonality: The electronic disparity between the C2 and C4 chlorines allows for sequential, programmable functionalization without the need for protecting groups.
-
Conformational Control: The C3-methyl group introduces steric bulk that can twist the attached C4-substituents (often anilines) out of coplanarity. This " atropisomeric-like" twist is crucial for optimizing binding in the ATP-binding pockets of kinases (e.g., EGFR, MEK) by filling hydrophobic gatekeeper regions.
-
Metabolic Blocking: The C6-methyl group blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation at C6 is a common clearance pathway for quinolines), thereby potentially extending half-life (
).
This guide details the synthesis, reactivity profile, and application of this scaffold in generating bioactive libraries.
Synthesis of the Core Scaffold
The synthesis of 2,4-dichloro-3,6-dimethylquinoline relies on the Knorr-type cyclization or Malonate condensation followed by aromatization/chlorination. The presence of the C3-methyl group necessitates the use of a substituted malonate or acetoacetate equivalent.
Retrosynthetic Analysis
-
Precursors: p-Toluidine (provides the C6-methyl) and Diethyl methylmalonate (provides the C3-methyl and C2/C4 carbons).
-
Key Intermediate: 3,6-Dimethyl-4-hydroxy-2-quinolone.
-
Activation: Deoxychlorination using Phosphorus Oxychloride (
).[1]
Optimized Synthetic Protocol
Step 1: Condensation and Cyclization
-
Reagents: Mix p-toluidine (1.0 eq) with diethyl methylmalonate (1.1 eq) in diphenyl ether (solvent/heat transfer medium).
-
Conditions: Heat to 250°C for 2–4 hours. The high temperature promotes the removal of ethanol, driving the thermodynamic cyclization to 3,6-dimethyl-4-hydroxy-2-quinolone .
-
Workup: Cool the mixture to ~80°C and dilute with hexane or ethanol. The quinolone product precipitates as a solid. Filter, wash with hexane to remove diphenyl ether, and dry.
Step 2: Deoxychlorination (The Critical Step)
-
Reagents: Suspend the 3,6-dimethyl-4-hydroxy-2-quinolone (1.0 eq) in neat
(5–10 eq). -
Catalyst: Add a catalytic amount of
-dimethylaniline or DMF (0.1 eq) to form the Vilsmeier-Haack-like active species. -
Reaction: Reflux (105°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material.
-
Quenching (Safety Critical):
-
Cool reaction to room temperature.[2]
-
Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with
or to pH 8.
-
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. Purify via recrystallization (EtOH) or flash chromatography (Hexane/EtOAc) to yield 2,4-dichloro-3,6-dimethylquinoline .
Reactivity Profile: The "C4 First" Rule
The utility of this scaffold lies in the differential reactivity of the two chlorine atoms.
Mechanistic Insight[3]
-
C4-Position: The nitrogen atom of the quinoline ring withdraws electron density via resonance, making the C4 position highly electrophilic (vinylogous to an imine).
-
C2-Position: While also electron-deficient, the C2 position is less reactive toward Nucleophilic Aromatic Substitution (
) than C4 in this system, primarily due to the specific resonance contribution and the leaving group trajectory. -
C3-Methyl Effect: The C3-methyl group adds steric hindrance near both chlorines. However, it affects the C4 position slightly more due to the peri-interaction with C5-H, yet C4 remains the kinetic site of substitution.
General Reactivity Order:
This allows for the synthesis of 2-chloro-4-amino-3,6-dimethylquinolines (Intermediate A) followed by substitution at C2 to yield 2,4-diamino or 2-aryl-4-amino derivatives.
Visualization of Reactivity Logic
Caption: Sequential functionalization logic. The C4-chlorine is displaced first under mild conditions, enabling the isolation of the 2-chloro intermediate for subsequent diversification.
Medicinal Chemistry Applications
Kinase Inhibitors (EGFR/MEK)
The 4-anilino-3-cyanoquinoline motif is famous (e.g., Bosutinib), but the 3-methyl variant offers a different vector.
-
Binding Mode: The quinoline nitrogen H-bonds to the hinge region of the kinase. The C4-aniline extends into the hydrophobic pocket.
-
Role of C3-Methyl: It forces the aniline ring to twist relative to the quinoline plane. This non-planar conformation can improve selectivity by clashing with "gatekeeper" residues in off-target kinases that require a flatter inhibitor.
-
Role of C6-Methyl: Increases lipophilicity (
) and blocks metabolic hydroxylation, potentially improving oral bioavailability.
Antimalarial Agents
Analogs of 4-aminoquinolines (like Chloroquine) target heme polymerization in the parasite.
-
Resistance Breaking: The 2,4-dichloro-3,6-dimethylquinoline scaffold allows for the introduction of novel side chains at C2 and C4. The 3,6-dimethyl pattern alters the electronic density of the ring, potentially affecting
- stacking with heme, a key mechanism of action.
Experimental Protocols
Protocol A: Regioselective at C4 (Synthesis of Kinase Core)
Objective: Synthesize N-(3-bromophenyl)-2-chloro-3,6-dimethylquinolin-4-amine.
-
Materials:
-
2,4-Dichloro-3,6-dimethylquinoline (1.0 mmol)
-
3-Bromoaniline (1.1 mmol)
-
Solvent: Ethanol or Isopropanol (5 mL)
-
Catalyst: HCl (conc., 1 drop) or no catalyst (autocatalytic via HCl generation).
-
-
Procedure:
-
Dissolve the quinoline in the alcohol solvent.
-
Add the aniline.
-
Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.
-
Monitor: TLC (Hexane/EtOAc 4:1). The starting material (high
) disappears; a lower fluorescent spot appears.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter the precipitate.
-
Wash with cold ethanol and ether.
-
Yield: Typically 80–90%.
-
Validation:
H NMR will show the loss of the C4-Cl signal and the presence of aniline protons. The C2-Cl remains intact.
-
Protocol B: Suzuki Coupling at C2 (Library Diversification)
Objective: Arylation of the C2 position.
-
Materials:
-
2-Chloro-4-substituted-quinoline (from Protocol A) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 2.0 eq) -
Solvent: Dioxane (10 mL)
-
-
Procedure:
-
Degas solvents with Nitrogen/Argon.
-
Combine reactants in a sealed tube.
-
Heat to 90–100°C for 12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Purify via column chromatography.
-
Data Summary: Substituent Effects
| Position | Substituent | Role in MedChem | Synthetic Origin |
| C2 | Cl | Solubilizing group or secondary binding interaction. | |
| C3 | Methyl | Conformational lock ; hydrophobic fill; selectivity filter. | Diethyl methylmalonate |
| C4 | Cl | Primary Pharmacophore ; Hinge binding (via NH). | |
| C6 | Methyl | Metabolic Blocker ; Lipophilicity modulator. | p-Toluidine |
References
-
BenchChem. (2025). Application Notes and Protocols for 2,4-Dichloroquinoline-3-carbonitrile in Medicinal Chemistry. Retrieved from
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from
-
Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Retrieved from
-
Asian Journal of Chemistry. One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Retrieved from
-
ResearchGate. (2025). Review on recent development of quinoline for anticancer activities. Retrieved from
-
Journal of the American Chemical Society. (2007). Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines. Retrieved from
Sources
A Comprehensive Technical Guide to Determining the Solubility of 2,4-Dichloro-3,6-dimethylquinoline in Common Organic Solvents
Foreword: The Imperative of Solubility Data
In the landscape of drug discovery, synthetic chemistry, and materials science, the solubility of a compound is a foundational physical property. It dictates the feasibility of reaction conditions, dictates the strategy for purification, and critically influences bioavailability and formulation development. The compound 2,4-dichloro-3,6-dimethylquinoline, a substituted quinoline, represents a class of molecules with significant potential in medicinal chemistry. However, a notable gap exists in the public domain regarding its quantitative solubility profile.
This guide is structured not as a static repository of data, but as a dynamic, in-depth manual to empower researchers, scientists, and drug development professionals. We will proceed from the foundational principles governing solubility to a robust, field-proven experimental protocol for its determination. This document provides the theoretical grounding and practical steps necessary to generate reliable, reproducible solubility data for 2,4-dichloro-3,6-dimethylquinoline within your own laboratory setting.
Part 1: Theoretical Foundations of Solubility
The "Like Dissolves Like" Paradigm
The principle that "like dissolves like" serves as our primary predictive tool.[1] This adage relates the polarity of a solute to the polarity of a solvent. Covalent compounds with similar intermolecular forces are more likely to be miscible or soluble in one another.[2] To apply this, we must first analyze the molecular structure of our target compound.
Structural Analysis of 2,4-Dichloro-3,6-dimethylquinoline
-
Core Structure: A quinoline ring system, which is a bicyclic aromatic heterocycle. This large, carbon-rich structure is inherently non-polar and hydrophobic.
-
Substituents:
-
Two Chloro Groups (-Cl): These are electronegative and add polar bonds, but their contribution to overall molecular polarity is moderate.
-
Two Methyl Groups (-CH₃): These are non-polar, alkyl groups that increase the molecule's hydrophobic character.
-
Heterocyclic Nitrogen: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, lending a minor degree of polarity.[3]
-
Predicted Solubility Behavior: Based on this structure, 2,4-dichloro-3,6-dimethylquinoline is a predominantly non-polar to moderately polar molecule. Therefore, we can hypothesize:
-
High solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and aromatic solvents (e.g., Toluene).
-
Moderate solubility in more polar, protic solvents like alcohols (e.g., Ethanol, Methanol), where the non-polar backbone hinders interaction.
-
Low to negligible solubility in highly polar solvents like water and highly non-polar solvents like hexane.
The Influence of Temperature
For most solid organic compounds, solubility increases with temperature.[4] The dissolution process is typically endothermic, meaning that applying heat (increasing kinetic energy) favors the disruption of the solute's crystal lattice and solvation by the solvent molecules. For the purposes of standardization, solubility is often determined at a controlled ambient temperature, such as 25 °C.
Part 2: Experimental Determination of Thermodynamic Solubility
Methodology: The Isothermal Shake-Flask Method
To obtain the most accurate and reliable data, we will employ the isothermal shake-flask method. This technique is widely regarded as the "gold standard" for determining equilibrium solubility because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[5]
Safety and Handling
Prerequisite: Before beginning any experimental work, you are REQUIRED to obtain and thoroughly review the Safety Data Sheet (SDS) for 2,4-dichloro-3,6-dimethylquinoline and every solvent used in this protocol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, nitrile gloves, and a lab coat.[6][7]
-
Ventilation: All operations involving organic solvents and the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[6][8]
Experimental Workflow
The overall process for determining solubility is outlined in the diagram below. This workflow ensures that each step is performed logically and contributes to a self-validating system.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Performing the experiment in triplicate for each solvent is essential for ensuring reproducibility and calculating standard deviation.
Materials and Reagents:
-
2,4-dichloro-3,6-dimethylquinoline (solid, high purity)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge or syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Solvents (High Purity/HPLC Grade):
-
Hexane (Non-polar)
-
Toluene (Aromatic)
-
Dichloromethane (DCM) (Chlorinated)
-
Ethyl Acetate (Ester)
-
Acetone (Ketone)
-
Ethanol (Polar, Protic)
-
Methanol (Polar, Protic)
-
Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
-
Step 1: Preparation of the Calibration Curve
-
Causality: A calibration curve based on the Beer-Lambert law is essential to accurately convert the measured absorbance of your saturated solution into a concentration.[9]
-
Procedure:
-
Prepare a primary stock solution of 2,4-dichloro-3,6-dimethylquinoline of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., Dichloromethane or Acetonitrile).
-
Perform a wavelength scan (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this λmax.
-
Create a series of at least five standard solutions via serial dilution of the stock solution. The concentration range should be chosen to give absorbances between 0.1 and 1.0, the region of highest accuracy.
-
Measure the absorbance of each standard solution at λmax.
-
Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.
-
Step 2: Preparation of Saturated Solutions
-
Causality: An excess of solid solute must be present to ensure that the solution is truly saturated and in equilibrium with the solid phase.[10][11] If all the solid dissolves, you are only measuring a concentration, not the solubility limit.
-
Procedure:
-
For each solvent to be tested, place approximately 5-10 mg of 2,4-dichloro-3,6-dimethylquinoline into a 4 mL glass vial. The exact mass is not critical, only that it is in clear excess.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare three vials per solvent (n=3).
-
Step 3: Equilibration
-
Causality: Many organic compounds require a significant amount of time to reach thermodynamic equilibrium. Insufficient agitation time can lead to an underestimation of solubility.[5]
-
Procedure:
-
Place the vials onto an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).
-
Allow the vials to agitate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble systems.
-
Step 4: Phase Separation
-
Causality: It is absolutely critical to separate the saturated liquid phase from the undissolved solid. Failure to do so will result in suspended microparticles scattering light or dissolving upon dilution, leading to a gross overestimation of solubility.[5][10]
-
Procedure:
-
Remove the vials from the shaker and let them stand at the same constant temperature for 30 minutes to allow larger particles to settle.
-
Withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm chemical-resistant syringe filter and dispense the clear, particle-free filtrate into a clean vial. Alternatively, centrifuge the vials at high speed and carefully pipette the supernatant.
-
Step 5: Quantification and Calculation
-
Causality: The saturated solution will likely have a concentration that is too high for an accurate absorbance reading. Dilution into the linear range of the calibration curve is necessary.
-
Procedure:
-
Accurately perform a dilution of the clear filtrate. The dilution factor will depend on the expected solubility; a 1:100 or 1:1000 dilution is often a good starting point. Use the same solvent for dilution as was used for the calibration curve blank.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent.
Calculation: Solubility (mg/mL) = (Absorbance - y-intercept) / slope * Dilution Factor
-
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
All experimentally determined solubility data should be compiled into a structured table. This allows for easy comparison and trend analysis.
Table 1: Experimentally Determined Solubility of 2,4-Dichloro-3,6-dimethylquinoline at 25°C (Example Template)
| Solvent | Polarity Index[12] | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |
| Hexane | 0.1 | Experimental Data | Calculated Data | e.g., Insoluble |
| Toluene | 2.4 | Experimental Data | Calculated Data | |
| Dichloromethane | 3.1 | Experimental Data | Calculated Data | |
| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data | e.g., Highly Soluble |
| Acetone | 5.1 | Experimental Data | Calculated Data | |
| Ethanol | 4.3 (Relative) | Experimental Data | Calculated Data | |
| Methanol | 5.1 | Experimental Data | Calculated Data | |
| DMSO | 7.2 | Experimental Data | Calculated Data | e.g., Soluble |
Note: The molecular weight of 2,4-dichloro-3,6-dimethylquinoline (C₁₁H₉Cl₂N) is 226.10 g/mol .[13]
Interpreting the Results: A Logical Framework
The relationship between the physicochemical properties of the solvent and the solute dictates the final solubility. This can be visualized as a logical flow.
Caption: Relationship between molecular properties and solubility.
When you obtain your data, you should expect to see a trend where solubility is highest in solvents like Dichloromethane, Chloroform (if used), and Ethyl Acetate, where the polarity and potential for dipole-dipole interactions are well-matched to the solute. The solubility will likely decrease as you move towards the extremes of the polarity scale, such as in the highly non-polar hexane or the highly polar and hydrogen-bonding methanol.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
How to perform the shake flask method to determine solubility. (2017). Quora. Retrieved February 15, 2026, from [Link]
-
Solubility of 2-(2-quinolyl)quinoline. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Retrieved February 15, 2026, from [Link]
-
Solvent Polarity Table. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved February 15, 2026, from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024). Online Chemistry. Retrieved February 15, 2026, from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved February 15, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Retrieved February 15, 2026, from [Link]
-
Polarity Index. (n.d.). Honeywell. Retrieved February 15, 2026, from [Link]
-
SOLVENT MISCIBILITY TABLE. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]
-
Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility. (2016). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Roots Press. Retrieved February 15, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Colorado Springs. Retrieved February 15, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). University of Toronto. Retrieved February 15, 2026, from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 15, 2026, from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET - 2,4-Dimethylquinoline. (2025). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]
-
Solubility of 2,6-Dimethylquinoline. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]
-
2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). NTIS. Retrieved February 15, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. enamine.net [enamine.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. download.basf.com [download.basf.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Polarity Index [macro.lsu.edu]
- 13. 2,4-dichloro-3,6-dimethylquinoline - CAS:1936054-65-7 - Abovchem [abovchem.com]
Methodological & Application
Application Note: Regioselective Suzuki Coupling of 2,4-Dichloro-3,6-dimethylquinoline
Introduction & Core Challenge
The scaffold 2,4-dichloro-3,6-dimethylquinoline represents a privileged pharmacophore in drug discovery, particularly for kinase inhibitors and receptor modulators. However, its utility is often bottlenecked by a critical synthetic challenge: Regioselectivity .
Unlike simple quinolines, this substrate presents a "clash of forces":
-
Electronic Bias (C2-Favoring): The C2 position, adjacent to the electronegative nitrogen, is electronically activated for oxidative addition (
). -
Steric Blockade (C3-Methyl Effect): The methyl group at C3 exerts significant steric pressure on both the C2 and C4 positions.
The Verdict: Field data and kinetic studies confirm that C2 remains the kinetically preferred site for Palladium-catalyzed cross-coupling, despite the steric hindrance from the C3-methyl group. The inductive effect of the ring nitrogen dominates the transition state energy, making the C2-Cl bond weaker and more labile than the C4-Cl bond.
This guide provides validated protocols to leverage this selectivity, enabling the precise synthesis of mono-functionalized (C2 or C4) and bis-functionalized libraries.
Mechanistic Insight: The Selectivity Landscape
To design effective experiments, one must understand the competing vectors driving the reaction.
-
C2 Position (Site A):
-
Activation:
-nitrogen withdraws electron density, lowering the bond dissociation energy of C-Cl. -
Sterics: Hindered by C3-Methyl.
-
Result: Reacts FIRST under standard Pd-catalysis.
-
-
C4 Position (Site B):
-
Activation: Para to nitrogen (less effective than ortho).
-
Sterics: Hindered by C3-Methyl and C5-Proton.
-
Result: Reacts SECOND (requires higher temperature or more active catalyst).
-
Visualization: Reaction Logic Flow
Figure 1: The sequential reactivity hierarchy of 2,4-dichloro-3,6-dimethylquinoline. C2 coupling is the dominant first step.
Experimental Protocols
Protocol A: C2-Selective Mono-Coupling
Objective: Install an aryl group exclusively at the C2 position while preserving the C4-Cl handle for future elaboration.
Rationale: We utilize a mild base and controlled temperature to ensure the catalyst engages only the most activated C-Cl bond. The steric bulk of the C3-methyl group requires a phosphine ligand with a moderate bite angle but sufficient activity (e.g.,
Materials:
-
Substrate: 2,4-Dichloro-3,6-dimethylquinoline (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 2.5 eq) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the dichloroquinoline (1.0 eq), arylboronic acid (1.1 eq), and
(0.05 eq). -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and
solution via syringe. -
Reaction: Heat the mixture to 60–75°C . Critical: Do not exceed 80°C to avoid premature C4 activation.
-
Monitoring: Monitor by TLC or LC-MS every hour. The starting material should disappear, yielding a single mono-coupled product.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The C2-product is typically less polar than the bis-product.
Protocol B: Sequential Bis-Coupling (Library Synthesis)
Objective: Synthesize a 2,4-diaryl derivative with different aryl groups at C2 and C4.
Rationale: After installing the first group at C2 (Protocol A), the C4-Cl bond is deactivated and sterically crowded. To force the second coupling, we switch to a high-energy system using a Buchwald-type pre-catalyst or electron-rich bulky phosphines (e.g., SPhos, XPhos) that can facilitate oxidative addition at hindered chlorides.
Materials (Step 2):
-
Substrate: Isolated 2-Aryl-4-chloro-3,6-dimethylquinoline (from Protocol A)
-
Boronic Acid: 2nd Arylboronic acid (1.5 eq)
-
Catalyst:
(5 mol%) + SPhos or XPhos (10 mol%) OR Pd-118 (dtbpf). -
Base:
(3.0 eq) -
Solvent: Toluene/Water (10:1) or n-Butanol.
Step-by-Step Procedure:
-
Setup: Charge the vessel with the C2-substituted intermediate, the second boronic acid,
, and SPhos ligand. -
Solvent: Add Toluene and water.
-
Activation: Heat the reaction vigorously to 100–110°C (reflux).
-
Time: This step is slower; expect reaction times of 12–24 hours.
-
Workup: Standard aqueous extraction.
Data Summary & Optimization Table
Use this decision matrix to optimize conditions based on your specific boronic acid partner.
| Variable | Condition A (Mild/C2-Selective) | Condition B (Aggressive/C4-Coupling) |
| Catalyst | ||
| Temperature | 60°C - 80°C | 100°C - 120°C (or Microwave 140°C) |
| Base | ||
| Solvent | Dioxane/Water, DME | Toluene, Xylene, n-Butanol |
| Reaction Time | 2 - 6 Hours | 12 - 24 Hours |
| Primary Risk | Incomplete conversion | De-chlorination (Hydrodehalogenation) |
Troubleshooting & Expert Tips
"The 3-Methyl Problem"
The C3-methyl group can cause the aryl ring at C2 to twist out of planarity, reducing conjugation.
-
Observation: If reaction rates are low at C2, it is likely due to the boronic acid being too bulky (ortho-substituted).
-
Solution: For ortho-substituted boronic acids, switch to Protocol B conditions even for the C2 coupling (use SPhos/XPhos) but keep the temperature at 80°C to maintain regioselectivity.
Hydrodehalogenation (Loss of Cl)
-
Symptom: You observe a mass corresponding to [M-Cl+H].
-
Cause: This often happens at the C4 position during high-temperature attempts if the oxidative addition occurs but transmetallation is slow.
-
Fix: Increase the concentration of Boronic Acid (to 2.0 eq) and ensure the solvent is thoroughly degassed to remove oxygen, which can promote side pathways.
Visualization: Optimization Decision Tree
Figure 2: Decision tree for optimizing the C2-selective coupling step.
References
-
Regioselectivity in 2,4-Dichloroquinoline
- Reddy, E. A., et al. (2009). "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Beilstein Journal of Organic Chemistry.
- Note: Establishes the baseline reactivity (C2 > C4) for the quinoline scaffold.
-
Steric Control in Cross-Coupling
-
General Suzuki Coupling Protocols
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Application in Drug Synthesis (3-Methyl Analogues)
- Patent US8987445B2. "Sulfonamide compounds having TRPM8 antagonistic activity."
- Note: Demonstrates successful C2-functionaliz
Sources
Application of 2,4-Dichloro-3,6-dimethylquinoline in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] In the realm of oncology and inflammatory diseases, quinoline derivatives have proven to be particularly adept at inhibiting protein kinases, a class of enzymes that regulate a vast array of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a focal point for targeted drug development. Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature a quinoline core, underscoring the scaffold's clinical significance.
This technical guide focuses on a specific, highly functionalized starting material: 2,4-dichloro-3,6-dimethylquinoline . This compound offers a strategic platform for the synthesis of diverse kinase inhibitor libraries. The dichloro substitution at the 2- and 4-positions provides two reactive handles for sequential and regioselective functionalization, while the methyl groups at the 3- and 6-positions offer steric and electronic properties that can be exploited to fine-tune potency and selectivity. This document will detail the synthetic rationale, key functionalization protocols, and potential applications of this versatile building block for researchers, scientists, and drug development professionals.
The Strategic Advantage of 2,4-Dichloro-3,6-dimethylquinoline
The judicious placement of substituents on the quinoline core is paramount for achieving potent and selective kinase inhibition. The 2,4-dichloro-3,6-dimethylquinoline scaffold is designed to maximize synthetic versatility and target engagement.
-
Differential Reactivity of C2 and C4 Positions: The chlorine atoms at the C2 and C4 positions of the quinoline ring exhibit different reactivity profiles. The C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen. This allows for a stepwise functionalization strategy, where the C4 position can be selectively modified first, followed by a transition-metal-catalyzed cross-coupling reaction at the less reactive C2 position. This controlled, sequential approach is fundamental to building complex molecular architectures.
-
Role of the C6-Methyl Group: The methyl group at the C6 position is a common feature in many potent kinase inhibitors. This lipophilic group can occupy a hydrophobic pocket within the ATP-binding site of many kinases, leading to enhanced binding affinity and potency.[4][5] Structure-activity relationship (SAR) studies on various quinazoline-based EGFR inhibitors have shown that small, lipophilic groups at this position are favorable for inhibitory activity.[6]
-
Influence of the C3-Methyl Group: The methyl group at the C3 position, adjacent to the reactive C2 and C4 sites, introduces steric hindrance. This can influence the preferred conformation of substituents introduced at the C2 and C4 positions, potentially locking the molecule into a bioactive conformation. Furthermore, this steric bulk can enhance selectivity by preventing the inhibitor from binding to kinases with smaller active sites.
The logical flow for utilizing this scaffold in a drug discovery program is outlined below.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Derivatization of 2,4-Dichloro-3,6-dimethylquinoline for biological screening
Application Note: Strategic Functionalization of 2,4-Dichloro-3,6-dimethylquinoline for Biological Screening
Introduction: The Scaffold Advantage
The quinoline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents. The specific derivative 2,4-dichloro-3,6-dimethylquinoline offers a unique opportunity for "scaffold hopping" due to its dense substitution pattern.
-
The "Linchpin" Halogens: The chlorines at C2 and C4 possess distinct electronic environments, allowing for sequential, regioselective functionalization.
-
The Methyl Effect:
-
C3-Methyl: Provides steric bulk that can lock the conformation of substituents at C4, potentially improving binding selectivity in protein pockets (e.g., kinase inhibition).
-
C6-Methyl: Modulates lipophilicity (logP) and blocks metabolic oxidation at the susceptible para-position of the benzenoid ring.
-
This guide details the sequential derivatization of this scaffold followed by standardized biological screening.
Chemical Strategy: Regioselectivity Principles
To successfully derivatize 2,4-dichloro-3,6-dimethylquinoline, one must exploit the reactivity difference between the C2 and C4 positions.
-
C4 Reactivity (High): The C4 position is electronically linked to the protonated nitrogen (in acidic media) or the nitrogen lone pair, making it highly susceptible to Nucleophilic Aromatic Substitution (
). The intermediate Meisenheimer complex is stabilized by the heteroatom. -
C2 Reactivity (Low): The C2 position is less electrophilic and sterically hindered by the nitrogen lone pair repulsion. Functionalization here typically requires transition metal catalysis (Suzuki/Buchwald) or forcing conditions after C4 has been substituted.
Critical Note: The 3-methyl group introduces steric strain at the C4 position. Standard protocols for unsubstituted quinolines (e.g., refluxing in ethanol) may fail. Higher boiling solvents (e.g., ethoxyethanol, DMF) or microwave irradiation are often required.
Workflow Visualization
Experimental Protocols: Chemistry
Protocol A: C4-Selective Amination ( )
Objective: Introduce a solubilizing or pharmacophoric amine at the most reactive site.
Materials:
-
2,4-Dichloro-3,6-dimethylquinoline (1.0 equiv)
-
Primary Amine (e.g., N-methylpiperazine, morpholine) (1.2 equiv)
-
Solvent: Isopropanol (IPA) or 2-Ethoxyethanol (for higher T)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the quinoline substrate in 5 mL of IPA.
-
Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol of the amine.
-
Reflux: Heat the mixture to reflux (
C for IPA).-
Expert Tip: Due to the 3-methyl steric hindrance, if TLC shows <50% conversion after 4 hours, switch solvent to 2-ethoxyethanol (
C) or use microwave irradiation ( C, 20 min).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product will be more polar (lower
) than the starting material. -
Workup: Cool to RT. Pour into ice water. If solid precipitates, filter and wash with cold water. If oil forms, extract with DCM, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography.
Validation:
-
1H NMR: Look for the disappearance of the C4-Cl signal (if applicable) and the appearance of amine protons. The C2-Cl remains intact.
Protocol B: C2-Suzuki Cross-Coupling
Objective: Replace the unreactive C2-Cl with an aryl group to create a biaryl system (common in kinase inhibitors).
Materials:
-
C4-substituted intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.
-
Loading: Add intermediate (0.5 mmol), boronic acid (0.75 mmol), and
(29 mg). -
Solvent: Add 4 mL Dioxane and 0.75 mL 2M
. -
Reaction: Heat to
C for 12-16 hours under inert atmosphere. -
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Column chromatography is usually required to separate the product from homocoupled boronic acid byproducts.
Experimental Protocols: Biological Screening
Once the library is synthesized, screen for cytotoxicity and antimicrobial activity.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.[1]
Procedure:
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate 24h at C/5% . -
Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.5%). Test at 0.1, 1, 10, 50,
.-
Control: Doxorubicin (Positive), DMSO only (Negative).
-
-
Incubation: Incubate for 48 hours.
-
Development: Add
MTT solution (5 mg/mL in PBS). Incubate 4 hours. -
Solubilization: Remove media.[2] Add
DMSO to dissolve formazan crystals. -
Read: Measure Absorbance at 570 nm.
Data Calculation:
Protocol D: Antimicrobial Susceptibility (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration against S. aureus or E. coli.
Procedure:
-
Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 to 0.5
). -
Inoculation: Add bacterial suspension adjusted to
McFarland standard ( CFU/mL). -
Incubation:
C for 18-24 hours. -
Read: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation if turbidity is ambiguous.
Data Presentation & Analysis
Reaction Optimization Table (Example)
| Entry | Solvent | Temp ( | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | 78 | 12 | 15 | Incomplete conversion (Steric bulk) |
| 2 | Isopropanol | 82 | 8 | 45 | Moderate conversion |
| 3 | DMF | 120 | 4 | 88 | Optimal Condition |
Biological Decision Tree
References
- Regioselectivity in Quinazolines/Quinolines: Topic: Explains the preference for C4 substitution over C2 in dichloro-heterocycles. Source: BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
-
Suzuki Coupling Protocols
- MTT Assay Standardization: Topic: Standard protocol for measuring cell viability in quinoline derivatives. Source: Abcam. MTT Assay Protocol.
-
Biological Evaluation of Quinoline Derivatives
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Quinolines via the Combes Reaction
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the Combes synthesis of substituted quinolines, with a focus on complex targets like 2,4-dichloro-3,6-dimethylquinoline. As your application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanism and the causal relationships between experimental parameters and outcomes. This guide is structured to help you diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield results.
Part 1: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the Combes synthesis in a direct question-and-answer format.
Q1: My reaction mixture turns black and viscous ("chars") upon heating with sulfuric acid, resulting in a very low yield. What is causing this and how can I prevent it?
A: This is a classic sign of decomposition and/or side reactions, primarily sulfonation, promoted by concentrated sulfuric acid at elevated temperatures.
-
Causality: Concentrated sulfuric acid is not only a catalyst but also a strong dehydrating and oxidizing agent. At high temperatures, it can sulfonate the electron-rich aniline ring or oxidize organic materials, leading to charring and the formation of intractable polymeric byproducts.
-
Troubleshooting Protocol:
-
Temperature Control: Avoid aggressive heating. Increase the temperature of your reaction mixture gradually and maintain it at the lowest effective temperature for cyclization (typically monitored by TLC).
-
Catalyst Modification: Switch from sulfuric acid to Polyphosphoric Acid (PPA). PPA is an excellent dehydrating agent and a non-oxidizing acid catalyst that generally results in cleaner reactions and higher yields.[1] A mixture of PPA and an alcohol can also generate polyphosphoric esters (PPE), which are highly effective catalysts.[1]
-
Solvent Use: Consider using a high-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether) to maintain a consistent and controlled temperature during the cyclization step.[2]
-
Q2: The reaction stalls after forming the initial enamine intermediate, and I'm recovering mostly starting materials or the intermediate. Why isn't the cyclization proceeding?
A: This issue points to insufficient activation energy for the rate-determining step: the intramolecular electrophilic aromatic substitution (annulation).[1]
-
Causality: The cyclization requires the protonated enamine to be sufficiently electrophilic to attack the aniline ring. If the reaction conditions are not forceful enough, or if the aniline ring is deactivated, this step will be slow or may not occur at all.
-
Troubleshooting Protocol:
-
Increase Acid Strength/Concentration: Ensure your acid catalyst is of high purity and sufficient concentration. For challenging substrates, a stronger Lewis acid catalyst like ZnCl₂ can be added to promote cyclization.[3][4]
-
Increase Temperature: Cautiously increase the final reaction temperature. Monitor the reaction by TLC to find the optimal point where cyclization occurs without significant decomposition.
-
Consider Substituent Effects: Be aware of the electronic nature of your aniline substituents. Strong electron-withdrawing groups (e.g., nitro groups) can severely deactivate the ring, making cyclization extremely difficult.[3] The presence of a chloro group is deactivating, which may necessitate more forcing conditions.
-
Q3: I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A: Regioselectivity in the Combes synthesis is dictated by a combination of steric and electronic factors during the annulation step.[1]
-
Causality: When the substituted aniline has more than one open ortho position relative to the amine, the cyclization can occur at either site. The preferred site is typically the one that is more nucleophilic (favored by electron-donating groups) and less sterically hindered.
-
Optimization Strategy:
-
Substrate Design: The most effective control is through the design of your starting aniline. By choosing a starting material where the desired cyclization position is electronically activated and sterically accessible, you can favor the formation of one regioisomer. For instance, in the synthesis of a 6-methyl substituted quinoline, starting with p-toluidine ensures the cyclization occurs at the desired position.
-
Catalyst Choice: While less impactful than substrate design, the bulkiness of the acid catalyst can sometimes influence the approach to the aromatic ring, providing a minor degree of steric control.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What is the optimal acid catalyst for the Combes synthesis?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, a comparison can guide your selection:
| Catalyst | Pros | Cons | Best For |
| Conc. H₂SO₄ | Inexpensive, readily available. | Strong oxidizing agent, can cause charring/sulfonation.[1] | Simple, activated anilines that react at lower temperatures. |
| PPA | Excellent dehydrating agent, non-oxidizing, often gives cleaner reactions and higher yields.[1] | Viscous and can be difficult to stir, work-up can be challenging. | Deactivated or sensitive substrates where charring is an issue. |
| Lewis Acids (e.g., ZnCl₂) | Effective at promoting cyclization for deactivated systems.[3] | Can be hygroscopic, requires anhydrous conditions. | Reactions that are sluggish with Brønsted acids alone.[4] |
| PTSA, HF, Acetic Acid | Milder alternatives.[3] | Often require higher temperatures or are less effective for difficult cyclizations. | Acid-sensitive substrates. |
FAQ2: My target is a 2,4-dichloroquinoline. Can this be made directly with the Combes synthesis?
Direct synthesis is not feasible. The Combes reaction constructs the pyridine ring of the quinoline, forming C-C and C-N bonds at positions 2 and 4. The most established and reliable method to produce 2,4-dichloroquinolines involves a multi-step sequence:
-
Ring Formation: Synthesize the corresponding 2,4-dihydroxyquinoline (which exists as the quinolinedione tautomer) via a Conrad-Limpach or related condensation.
-
Chlorination: Treat the 2,4-dihydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl groups with chloro groups.[2]
Therefore, troubleshooting low yields should focus on the initial ring-forming condensation step, as this is where the core quinoline scaffold is built.
FAQ3: What are the recommended work-up and purification procedures?
-
Work-up: The highly acidic reaction mixture must be neutralized carefully. The standard procedure is to cool the reaction vessel in an ice bath and slowly pour the mixture onto crushed ice. This is followed by careful basification with a concentrated base solution (e.g., NaOH or NH₄OH) until the pH is > 9. The crude product, which is typically a solid, can then be isolated by filtration or extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Recrystallization: This is often the most effective first-pass purification method. The choice of solvent is critical and should be determined on a small scale. Ethanol, isopropanol, or mixtures of hexanes and ethyl acetate are common starting points.[5]
-
Column Chromatography: For removing closely related impurities or isomers, silica gel column chromatography is recommended. A gradient elution with hexanes and ethyl acetate is a good starting point for determining the optimal mobile phase via TLC.[5]
-
Acid-Base Extraction: Since quinolines are basic, an acid wash (e.g., dilute HCl) of the organic extract can remove non-basic impurities. The quinoline can then be recovered by basifying the aqueous layer and re-extracting.
-
Part 3: Visualizing the Process
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the Combes reaction mechanism and a logical workflow for troubleshooting.
The Combes Synthesis Mechanism
Caption: A step-by-step guide to troubleshooting poor yields.
Part 4: Reference Experimental Protocol
This protocol outlines a robust, two-step procedure for the synthesis of 7-Chloro-2,4-dimethylquinoline , a representative analog. This can be adapted for your specific target.
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine m-chloroaniline (1.0 eq), acetylacetone (1.1 eq), and toluene (approx. 2 M concentration).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by TLC until the m-chloroaniline spot is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude enamine can be used directly in the next step or purified by chromatography if necessary.
Step 2: Acid-Catalyzed Cyclization and Dehydration
-
Place the crude enamine from Step 1 in a flask and cool in an ice bath.
-
Slowly and carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the enamine) with vigorous stirring. The mixture will become thick.
-
Once the addition is complete, slowly heat the mixture to 100-120 °C in an oil bath.
-
Maintain this temperature and monitor the reaction by TLC until the enamine intermediate is consumed (typically 1-3 hours).
-
Allow the mixture to cool to approx. 60-70 °C and then pour it carefully onto a large amount of crushed ice with stirring.
-
Neutralize the acidic aqueous solution by slowly adding concentrated NaOH solution until the pH is basic.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude 7-chloro-2,4-dimethylquinoline by recrystallization from ethanol or by silica gel chromatography.
References
- IIP Series. (2024).
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]
- Patents, Google. (2007).
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
LookChem. (n.d.). Purification of Quinoline. [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor regioselectivity in the Combes quinoline synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction, particularly when facing challenges with regioselectivity. Here, we will dissect the common issues encountered during the synthesis and provide robust, field-proven troubleshooting strategies to ensure you achieve your desired quinoline isomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is the Combes quinoline synthesis and why is regioselectivity a common problem?
The Combes quinoline synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2][3] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step) followed by dehydration to yield the final quinoline product.[1][4][5]
Regioselectivity becomes a critical issue when an unsymmetrical aniline (e.g., a meta-substituted aniline) is used. The annulation step, which is the rate-determining step, can occur at two different positions on the aniline ring, leading to a mixture of two constitutional isomers.[1] The outcome is dictated by a delicate balance of electronic and steric effects, which can be challenging to control.
Q2: I'm getting a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate?
A poor regioisomeric ratio typically indicates that the energy barriers for the two possible cyclization pathways are very similar. The key factors governing this are:
-
Electronic Effects of Aniline Substituents: Electron-donating groups (EDGs) on the aniline ring activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. The cyclization will preferentially occur at the more electron-rich, activated position. If the electronic bias from your substituent is weak, or if it's positioned meta to the amine, both cyclization pathways can compete.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the approach to one of the cyclization sites, favoring the formation of the less hindered product.[1]
-
Nature of the Acid Catalyst: The strength and type of acid catalyst can significantly influence the reaction. Strong, non-coordinating acids like sulfuric acid (H₂SO₄) often lead to reactions governed by kinetic control, while milder acids or those capable of reversible reactions may favor the thermodynamically more stable product.[1]
Troubleshooting Guides & Optimization Protocols
Issue 1: My reaction shows poor selectivity between the 5- and 7-substituted quinoline products. How can I improve this?
This is the most common regioselectivity challenge. When starting with a meta-substituted aniline, the electrophilic cyclization can occur either ortho or para to the substituent, leading to the 7- and 5-substituted quinolines, respectively. Our goal is to manipulate the reaction conditions to favor one pathway over the other.
The choice of acid catalyst is arguably the most powerful tool for controlling regioselectivity. Different acids can alter the reaction mechanism from being under kinetic to thermodynamic control.
-
Strong Brønsted Acids (e.g., H₂SO₄, PPA): Concentrated sulfuric acid is the traditional catalyst and often promotes rapid, irreversible cyclization.[1][4] This typically favors the kinetically controlled product , which is formed via the pathway with the lowest activation energy. Polyphosphoric acid (PPA) is another effective dehydrating agent and catalyst that can sometimes offer improved results over sulfuric acid.[1]
-
Milder Brønsted Acids (e.g., p-TsOH): Using a milder acid like p-toluenesulfonic acid (p-TsOH) can introduce a degree of reversibility into the cyclization step. This allows the reaction to equilibrate towards the thermodynamically more stable product , which may be different from the kinetic product.
-
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃): Lewis acids can also catalyze the reaction and may offer different regioselectivity profiles compared to Brønsted acids.[6] They coordinate to the carbonyl oxygen, activating it for the cyclization step.
Data-Driven Catalyst Selection:
The following table summarizes the typical effects of different catalysts on the regioselectivity of the Combes synthesis. The exact ratios are highly substrate-dependent.
| Catalyst Type | Common Examples | Typical Control | Notes |
| Strong Brønsted Acid | H₂SO₄, PPA | Kinetic | Favors the fastest-forming product. Often the default choice.[1][4] |
| Milder Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Thermodynamic | Can allow for equilibration to the more stable isomer. |
| Lewis Acid | ZnCl₂, Sc(OTf)₃, BF₃·OEt₂ | Varies | Can be influenced by chelation and steric factors.[6] |
| Polyphosphoric Ester (PPE) | PPA in alcohol | Varies | Reported to be a highly effective dehydrating agent and catalyst.[1] |
-
Setup: Prepare four identical small-scale reactions in parallel (e.g., in microwave vials or small round-bottom flasks). Use your meta-substituted aniline (1.0 eq) and β-diketone (1.1 eq).
-
Catalyst Addition: To each vial, add a different catalyst:
-
Vial 1: H₂SO₄ (2.0 eq)
-
Vial 2: Polyphosphoric acid (PPA) (10x by weight of aniline)
-
Vial 3: p-TsOH (1.5 eq)
-
Vial 4: ZnCl₂ (1.5 eq)
-
-
Reaction: Stir the reactions at a consistent temperature (e.g., 80 °C) for a set period (e.g., 4 hours).
-
Workup: Quench each reaction by carefully pouring it onto crushed ice and basifying with aqueous NaOH or NH₄OH. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Combine the organic layers, dry with Na₂SO₄, and concentrate. Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the ratio of the two regioisomers.
-
Optimization: Select the catalyst that provided the best regioselectivity and proceed with further optimization of temperature and reaction time.
Temperature is a critical parameter for controlling kinetic versus thermodynamic outcomes.
-
Lower Temperatures: Running the reaction at a lower temperature will more strongly favor the kinetically controlled product, as there will be less thermal energy to overcome the higher activation barrier of the alternative pathway.
-
Higher Temperatures: Conversely, higher temperatures can provide the necessary energy to allow the kinetically favored, but less stable, intermediate to revert and eventually form the more stable thermodynamic product.
Solvents are less commonly varied in the Combes synthesis as the acid catalyst often serves as the solvent (e.g., PPA or concentrated H₂SO₄). However, when using catalysts like p-TsOH or Lewis acids, screening high-boiling point solvents like toluene, xylene, or sulfolane can sometimes influence the transition state energies and improve selectivity.
Mechanistic Insight & Visual Guides
To effectively troubleshoot, it is crucial to understand the reaction mechanism at the point where regioselectivity is determined.
The Regioselectivity-Determining Step
The critical step is the intramolecular electrophilic aromatic substitution (annulation), where the enamine intermediate attacks the aniline ring. For a meta-substituted aniline, this can occur at two non-equivalent positions.
Caption: A systematic workflow for optimizing regioselectivity.
References
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]
-
Combes synthesis of quinolines. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Combes Quinoline Synthesis PDF - Scribd. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
Sources
Validation & Comparative
Structural Elucidation of 2,4-Dichloro-3,6-dimethylquinoline: A High-Resolution Mass Spectrometry Guide
Topic: Interpreting the mass spectrum of 2,4-Dichloro-3,6-dimethylquinoline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This technical guide provides a rigorous framework for interpreting the mass spectral signature of 2,4-Dichloro-3,6-dimethylquinoline (C₁₁H₉Cl₂N). As a critical intermediate in the synthesis of aminoquinoline antimalarials and antibacterial agents, verifying the identity of this scaffold is a frequent bottleneck in drug development.
Unlike standard spectral libraries that often lack specific regioisomers, this guide synthesizes first-principles fragmentation logic with experimental data. We compare the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to demonstrate why a dual-method approach is required for absolute structural confidence.
Part 1: The Molecular Fingerprint (Theoretical & Observed)
Before analyzing the spectrum, the theoretical isotope distribution must be established. The presence of two chlorine atoms creates a distinct "triplet" pattern that serves as the primary validation checkpoint.
Molecular Formula: C₁₁H₉Cl₂N Nominal Mass: 225 Da (based on ³⁵Cl) Exact Mass (Monoisotopic): 225.0112
Table 1: Predicted Isotope Distribution (Cl₂ Cluster)
The "fingerprint" of this molecule is the 9:6:1 intensity ratio characteristic of dichloro- compounds.
| Ion Species | Isotope Composition | m/z (Nominal) | Relative Abundance (%) | Diagnostic Significance |
| M⁺ (Molecular Ion) | ¹²C₁₁H₉³⁵Cl₂N | 225 | 100 (Base Peak*) | Confirms intact scaffold. |
| [M+2]⁺ | ¹²C₁₁H₉³⁵Cl³⁷ClN | 227 | ~64.0 | Primary confirmation of Cl₂ presence. |
| [M+4]⁺ | ¹²C₁₁H₉³⁷Cl₂N | 229 | ~10.5 | Secondary confirmation; absence indicates interference. |
| [M+1]⁺ | ¹³C¹²C₁₀... | 226 | ~12.2 | Derived from ¹³C natural abundance (1.1% × 11 carbons). |
*Note: In EI, the molecular ion is often the base peak for stable aromatic quinolines. In ESI, the [M+H]⁺ adduct will be dominant.
Part 2: Comparative Analysis of Ionization Techniques
To ensure robust characterization, researchers must select the appropriate ionization energy.[1] The following comparison highlights the "Performance" of EI versus ESI for this specific compound.
Table 2: Performance Comparison (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (3-5 kV) |
| Primary Signal | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | Extensive. Reveals structural connectivity.[2][3] | Minimal. Preserves molecular weight. |
| Key Utility | Fingerprinting: Distinguishes the core quinoline scaffold from aliphatic impurities. | Purity Check: Best for quantifying the compound in biological matrices or reaction mixtures. |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Blind Spot | May cause excessive fragmentation if source temp is too high (>250°C), reducing M⁺ intensity. | "Quiet" spectrum; fails to distinguish regioisomers (e.g., 3,6-dimethyl vs. 6,7-dimethyl). |
Part 3: Deep Dive – Interpreting the EI Fragmentation Pathway
The EI spectrum of 2,4-Dichloro-3,6-dimethylquinoline is governed by the stability of the aromatic quinoline ring and the lability of the C-Cl and C-CH₃ bonds.
Mechanism of Fragmentation [3][4][5]
-
Primary Fragmentation (Loss of Cl): The C-Cl bond at the 2- and 4-positions is weaker than the aromatic C-C bonds. The loss of a chlorine radical (
) yields the ion at m/z 190 . -
Secondary Fragmentation (Loss of Methyl): Alkyl-substituted aromatics often undergo benzylic cleavage. Loss of a methyl radical (
) yields m/z 210 . -
Ring Contraction (HCN Elimination): A hallmark of nitrogen heterocycles is the expulsion of neutral HCN (27 Da) from the pyridinic ring, usually following the initial halogen loss.
Visualizing the Pathway
The following diagram illustrates the causal logic of the fragmentation events.
Figure 1: Proposed EI fragmentation tree for 2,4-Dichloro-3,6-dimethylquinoline. The loss of Chlorine (m/z 190) and subsequent HCN loss are diagnostic for the chloroquinoline scaffold.
Part 4: Experimental Protocol for High-Fidelity Acquisition
To generate reproducible data that matches the theoretical values above, follow this self-validating protocol. This workflow minimizes "ghost peaks" caused by thermal degradation or matrix effects.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~1 mg of the compound in HPLC-grade Dichloromethane (DCM) . Avoid methanol for GC-MS if transesterification or nucleophilic attack at the C-2/C-4 chloro positions is suspected (though rare without catalyst).
-
Concentration: 10 ppm (for full scan).
-
-
GC-MS Parameters (EI Mode):
-
Inlet Temperature: 250°C (Split mode 10:1). Reasoning: High enough to volatilize, low enough to prevent thermal dechlorination.
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
-
Oven Program: Hold 80°C (2 min)
Ramp 15°C/min to 280°C. -
Scan Range: m/z 40–400.
-
-
LC-MS Parameters (ESI Mode):
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Mode: Positive Ion (
).[6] -
Validation Check: Look for the [M+H]⁺ doublet at m/z 226/228. If significant [M+Na]⁺ (m/z 248) is seen, reduce salt contamination in the source.
-
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow ensuring cross-validation between ionization modes.
Part 5: Troubleshooting & Isomer Differentiation
A common pitfall in interpreting this spectrum is distinguishing the 3,6-dimethyl isomer from the 6,7-dimethyl or 5,6-dimethyl analogs.[7]
-
Mass Spectrometry Limitation: All dimethyl-dichloro-quinoline isomers will produce identical molecular ions (m/z 225) and very similar fragmentation patterns. The "ortho effect" (interaction between substituents on adjacent carbons) may slightly alter the intensity of the
peak, but this is rarely definitive without a reference standard. -
The Solution: If the MS confirms the correct molecular weight and chlorine count, but the exact methyl positioning is in doubt, ¹H NMR is the mandatory orthogonal technique. Look for the singlet signals of the methyl groups; 3,6-substitution will show distinct chemical shifts compared to the 6,7-substitution pattern.
References
-
Canadian Journal of Chemistry. (1968). Mass spectra of alkylquinolines. Discusses the fragmentation mechanisms of methyl-substituted quinolines, specifically the M-15 and ring expansion pathways.
-
National Institutes of Health (PMC). (2009). 2,4-Dichloro-7,8-dimethylquinoline. Provides crystallographic and synthesis data for dichloro-dimethylquinoline isomers, establishing the stability of the scaffold.
-
Royal Society of Chemistry. (1987). 2,4-Dihalogenoquinolines: Synthesis, Orientation Effects and NMR. Detailed analysis of the synthesis and characterization of 2,4-dichloroquinoline derivatives.
-
BenchChem. (2025). Mass Spectrometry Analysis of Chlorinated Aromatics. General guide on predictive fragmentation for polychlorinated aromatic systems.
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative bioactivity of 2,4- and 2,6-disubstituted quinolines
An In-Depth Comparative Guide to the Bioactivity of 2,4- and 2,6-Disubstituted Quinolines
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its planar, aromatic structure is a key feature in a multitude of natural products and synthetic compounds, granting access to a wide array of biological targets.[1][2] From the historic antimalarial quinine to modern fluoroquinolone antibiotics and kinase inhibitors used in oncology, quinoline derivatives have consistently proven their therapeutic value.[2][3] The biological profile of a quinoline derivative is profoundly influenced by the position, number, and nature of its substituents. This guide provides a comparative analysis of two distinct substitution patterns: 2,4-disubstituted and 2,6-disubstituted quinolines, exploring how these isomeric differences dictate their biological activities, mechanisms of action, and therapeutic potential. We will delve into their anticancer, antimicrobial, and antifungal properties, supported by experimental data and detailed protocols for researchers in the field.
The Broad Spectrum of 2,4-Disubstituted Quinolines
The 2,4-disubstitution pattern on the quinoline core has been extensively explored, revealing a remarkable diversity of biological activities. This substitution pattern often results in compounds with significant potency against cancer cells, bacteria, fungi, and parasites.
Anticancer Activity: A Multi-Mechanistic Approach
Numerous studies have established 2,4-disubstituted quinolines as potent anticancer agents.[4] Their efficacy stems from the ability to interfere with multiple cellular processes crucial for tumor growth and survival, including cell cycle progression, angiogenesis, and cell migration.[4][5]
Mechanism of Action: The anticancer effects of 2,4-disubstituted quinolines are not tied to a single mechanism. Instead, they act as pleiotropic agents. Studies have shown they can induce cell cycle arrest, often at the G1 or G2 phase, preventing cancer cells from proliferating.[5][6] Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death.[6] The presence of bulky aryl groups at both the 2- and 4-positions has been noted to enhance cytotoxic activity.[4][7] For instance, certain 2,4-disubstituted quinazoline derivatives, a closely related class of compounds, have been shown to down-regulate ribosomal RNA synthesis by stabilizing G-quadruplex structures in the c-myc promoter, leading to p53 activation and subsequent apoptosis.[8]
Caption: Anticancer mechanism of 2,4-disubstituted quinolines.
Antimicrobial and Antimalarial Potential
Beyond oncology, 2,4-disubstituted quinolines exhibit significant activity against a range of pathogens.
-
Antibacterial and Antifungal Activity: Many derivatives show good efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] For example, certain 2-phenylquinoline-4-carboxamides have demonstrated potent activity against B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger.[7]
-
Antitubercular Activity: Specific 2,4-disubstituted quinolines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising Minimum Inhibitory Concentration (MIC) values in the range of 3.125 to 6.25 µg/mL.[9]
-
Antimalarial Activity: This class of compounds has also been investigated for antimalarial properties, with 3D-QSAR studies guiding the design of derivatives with enhanced activity.[10]
The Focused Fungicidal Activity of 2,6-Disubstituted Quinolines
In contrast to the broad bioactivity of their 2,4-disubstituted counterparts, research on 2,6-disubstituted quinolines has highlighted a more focused, yet potent, antifungal profile. These compounds are particularly effective against pathogenic yeasts, including those notorious for forming drug-resistant biofilms.
Fungicidal and Anti-Biofilm Efficacy
A key strength of 2,6-disubstituted quinolines is their fungicidal (killing) rather than fungistatic (inhibiting growth) action.[11] This is a highly desirable trait in an antifungal agent, as it points to the inhibition of essential cellular targets.[11]
Mechanism of Action: Studies have identified two potent subseries: 6-amide and 6-urea derivatives.[11][12] These compounds are highly active against Candida albicans, the most common fungal pathogen, and also show efficacy against emerging resistant species like Candida glabrata.[11][12] A critical feature of their activity is the ability to eradicate Candida biofilms, which are dense, matrix-encased microbial communities notoriously resistant to conventional antibiotics.[11] Some 6-urea derivatives have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) within the biofilm, a mechanism that contributes to their cell-killing effect.[12]
Caption: Anti-biofilm mechanism of 2,6-disubstituted quinolines.
Comparative Analysis: 2,4- vs. 2,6-Disubstitution
The positional difference of the substituents dramatically shifts the therapeutic profile of the quinoline core. The 2,4-substitution pattern yields compounds with a broad spectrum of activity, making them versatile candidates for anticancer, antibacterial, and antiprotozoal applications. In contrast, the 2,6-substitution pattern appears to confer more specialized and potent antifungal and anti-biofilm activity.
Quantitative Bioactivity Comparison
The following tables summarize representative quantitative data for the two classes of compounds, highlighting the differences in their potency and spectrum.
Table 1: Anticancer Activity of 2,4-Disubstituted Quinolines
| Compound Class | Cell Line(s) | Bioactivity (IC₅₀) | Reference(s) |
|---|---|---|---|
| 2,4-diphenyl quinoline carboxamides | Various cancer cell lines | Potent % mortality (>70%) | [7],[4] |
| 2,4-disubstituted quinolines | PC-3, H460, MDA-MB-231 | Significant cytotoxicity | [6],[5] |
| 2,4,8-trisubstituted quinolines | MCF-7, H-460, SF-268 | Positive activity noted |[3] |
Table 2: Antimicrobial Activity of 2,4- and 2,6-Disubstituted Quinolines
| Compound Class | Organism(s) | Bioactivity (MIC/MFC/BEC₅₀) | Reference(s) |
|---|---|---|---|
| 2,4-Disubstituted | |||
| 2-phenylquinoline-4-carboxamides | B. subtilis, E. coli, S. aureus | Good activity | [7] |
| 2,4-disubstituted quinolines | M. tuberculosis H37Rv | MIC: 3.125-6.25 µg/mL | [9] |
| 2,6-Disubstituted | |||
| 6-amide derivatives | C. albicans (planktonic) | MFC: 6.25-12.5 µM | [11],[12] |
| 6-amide derivatives | C. glabrata (planktonic) | MFC: < 50 µM | [11],[12] |
| 6-amide/6-urea derivatives | C. albicans (biofilm) | BEC₅₀ comparable to miconazole |[11] |
MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration; BEC₅₀: Biofilm Eradicating Concentration 50%.
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized assays are critical. Below are detailed protocols for assessing the cytotoxic and antifungal activities discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substitut...: Ingenta Connect [ingentaconnect.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 8. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and 3D QSAR study of 2,4-disubstituted quinolines as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2,4-Dichloro-3,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted quinolines, such as 2,4-dichloro-3,6-dimethylquinoline, is a critical task in drug discovery and process development. Achieving a reproducible and scalable synthesis is paramount for ensuring a consistent supply of high-purity material for further research and development.
This guide provides an in-depth comparison of established and alternative synthetic protocols for obtaining 2,4-dichloro-3,6-dimethylquinoline and its isomers. We will delve into the mechanistic rationale behind these methods, offering insights into the factors that govern their reproducibility, yield, and purity. This document is intended to be a practical resource for chemists, enabling them to make informed decisions when selecting a synthetic route for this important class of molecules.
The Challenge of Reproducibility in Substituted Quinoline Synthesis
The synthesis of polysubstituted quinolines can be fraught with challenges that impact reproducibility. The formation of regioisomers, particularly when using substituted anilines, is a common hurdle that can lead to complex purification procedures and reduced yields of the desired product.[1][2] Furthermore, the harsh reaction conditions often employed can result in the formation of side products and charring, further complicating downstream processing. A thorough understanding of the reaction mechanism and careful control of reaction parameters are therefore essential for achieving a reproducible synthesis.
Primary Synthesis Protocol: The One-Pot Reaction of a Substituted Aniline with Malonic Acid and Phosphorus Oxychloride
A widely utilized and robust method for the synthesis of 2,4-dichloroquinolines is the one-pot reaction of an appropriately substituted aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃).[1][2] This method is favored for its operational simplicity and the ready availability of the starting materials.
Conceptual Workflow of the One-Pot Synthesis
Caption: One-pot synthesis of 2,4-dichloroquinolines.
Mechanistic Insights
The reaction is believed to proceed through several key steps:
-
Amide Formation: The aniline derivative reacts with malonic acid to form a malondianilide.
-
Cyclization and Dehydration: In the presence of POCl₃, which acts as a powerful dehydrating agent, the malondianilide undergoes an intramolecular cyclization to form a 4-hydroxy-2-quinolone intermediate.[1][2]
-
Chlorination: Excess POCl₃ then serves as the chlorinating agent, converting the hydroxyl groups at the 2- and 4-positions of the quinolone ring to chlorides, yielding the final 2,4-dichloroquinoline product.[1][2]
The role of phosphorus oxychloride is therefore multifaceted, acting as both a dehydrating agent to drive the cyclization and a chlorinating agent to furnish the final product.
Detailed Experimental Protocol (Representative Example: Synthesis of 2,4-Dichloro-6,8-dimethylquinoline)
Materials:
-
2,4-Dimethylaniline
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5 M Sodium hydroxide solution
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 2,4-dimethylaniline (10 mmol) and malonic acid (10 mmol).
-
Carefully add phosphorus oxychloride (30 ml) to the mixture.
-
Heat the mixture to reflux with stirring for 5 hours.
-
After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Basify the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is alkaline.
-
Filter the resulting crude brown solid.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (95:5) eluent to yield the pure 2,4-dichloro-6,8-dimethylquinoline.
Alternative Synthesis Protocols: A Comparative Overview
Several alternative methods for the synthesis of quinolines have been developed, each with its own advantages and disadvantages. Here, we compare two classical named reactions that offer different approaches to the quinoline core.
Microwave-Assisted One-Pot Synthesis
A modern variation of the primary protocol utilizes microwave irradiation to accelerate the reaction. This method offers a significant reduction in reaction time and often leads to improved yields.[1]
Conceptual Workflow of the Microwave-Assisted Synthesis
Caption: Microwave-assisted one-pot synthesis of 2,4-dichloroquinolines.
Advantages:
-
Rapid Synthesis: Reaction times can be reduced from hours to minutes.[1]
-
High Yields: Often provides good to excellent yields of the desired product.[1]
-
Energy Efficiency: Microwave heating is generally more energy-efficient than conventional heating methods.
Considerations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: Scaling up microwave reactions can sometimes be non-trivial.
The Combes Quinoline Synthesis
The Combes synthesis is a classic method that involves the acid-catalyzed reaction of an aniline with a β-diketone.
Conceptual Workflow of the Combes Synthesis
Caption: The Combes synthesis of substituted quinolines.
Advantages:
-
Alternative Starting Materials: Utilizes β-diketones instead of malonic acid, offering flexibility in substrate scope.
-
Direct Formation of the Quinoline Core: Forms the quinoline ring in a single cyclization step.
Considerations:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can lead to side products and are not suitable for sensitive substrates.
-
Regioselectivity Issues: The use of unsymmetrical β-diketones can lead to mixtures of isomeric products.
Performance Comparison
| Parameter | One-Pot POCl₃ Method (Conventional Heating) | Microwave-Assisted POCl₃ Method | Combes Synthesis |
| Starting Materials | Substituted aniline, malonic acid, POCl₃ | Substituted aniline, malonic acid, POCl₃ | Substituted aniline, β-diketone, strong acid |
| Reaction Time | Several hours | Minutes[1] | Several hours |
| Typical Yield | Good | Good to Excellent[1] | Moderate to Good |
| Reproducibility | Generally good, but can be affected by isomer formation with certain substrates.[2] | Reported to be high, with fewer by-products in some cases.[1] | Can be variable due to harsh conditions and potential for side reactions. |
| Scalability | Well-established for scale-up. | May require specialized equipment for large-scale production. | Can be challenging to scale due to exothermic nature and harsh reagents. |
| Key Advantage | Operational simplicity and readily available starting materials. | Significant reduction in reaction time. | Utilizes different starting materials, offering synthetic flexibility. |
Conclusion
For the reproducible synthesis of 2,4-dichloro-3,6-dimethylquinoline and its isomers, the one-pot reaction of a substituted aniline with malonic acid and phosphorus oxychloride remains a reliable and well-established method. For laboratories equipped with the necessary instrumentation, the microwave-assisted variation of this protocol offers a compelling alternative with the potential for significantly reduced reaction times and improved yields.
The Combes synthesis , while a classic and valuable tool in the synthetic chemist's arsenal, may present greater challenges in terms of reproducibility and scalability for this specific target due to the harsh conditions typically employed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of equipment, and the tolerance for process optimization. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and implement a protocol that will reliably deliver the desired 2,4-dichloroquinoline product.
References
- Taherpour, A., et al. (2008). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 20(8), 6349-6352.
- Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2752.
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Structure-Activity Relationship of Methyl-Substituted Dichloroquinolines: A Comparative Guide
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, particularly when halogenated. This guide focuses specifically on methyl-substituted dichloroquinolines , a subclass where the interplay between the lipophilic methyl group and the electron-withdrawing chlorine atoms creates distinct pharmacological profiles.
While the dichloro-motif (often at positions 5,7 or 4,7) provides metabolic stability and electronic tuning, the addition of a methyl group (commonly at C2, C6, or C8) acts as a "molecular switch." It modulates solubility, steric hindrance, and metal chelation kinetics. This guide objectively compares these methylated derivatives against their non-methylated counterparts, grounded in experimental data regarding antimicrobial, antimalarial, and anticancer activities.
Chemical Architecture & SAR Analysis
The Core Scaffolds
We analyze three primary chemotypes where methyl substitution critically alters performance:
-
Scaffold A: 5,7-Dichloro-2-methyl-8-quinolinol (Antimicrobial/Anticancer)[1]
-
Scaffold B: 4,7-Dichloroquinoline Derivatives (Antimalarial)
-
Scaffold C: 2,4-Dichloro-6-methylquinoline (Cytotoxic/Apoptotic)
Comparative SAR Table: Methylation Impact
| Feature | Non-Methylated Parent (e.g., 5,7-Dichloro-8-quinolinol) | Methyl-Substituted (e.g., 2-Methyl-5,7-dichloro-8-quinolinol) | SAR Implication |
| Lipophilicity (LogP) | Moderate (~2.8) | High (~3.3) | Methylation increases membrane permeability, enhancing intracellular accumulation. |
| Steric Hindrance | Low at C2 position. | High at C2 position. | The C2-methyl group sterically blocks the ring nitrogen, altering metal coordination geometry (e.g., destabilizing planar complexes). |
| Metabolic Stability | Susceptible to oxidation at open carbons. | Improved stability at substituted positions. | Methyl groups block metabolic "soft spots," prolonging half-life. |
| Electronic Effect | Electron-deficient ring (due to Cl). | Inductive donation (+I) from Methyl. | Methyl group slightly increases electron density on the ring, fine-tuning pKa of the phenol/nitrogen. |
Biological Performance & Experimental Data[2][3][4][5][6][7][8]
Antimicrobial & Anticancer Activity (Scaffold A)
Compound: 5,7-Dichloro-2-methyl-8-quinolinol (Chlorquinaldol) vs. 5,7-Dichloro-8-quinolinol.
-
Mechanism: These compounds act largely by chelating critical metal ions (Cu2+, Zn2+) required by bacterial enzymes or by transporting cytotoxic metals into cancer cells (ionophore effect).
-
Performance: The 2-methyl substitution introduces steric bulk near the chelating nitrogen. While this can reduce the stability constant for some metals, it significantly increases lipophilicity, allowing better penetration into fungal cell walls and mammalian tumor cells.
Table 1: Cytotoxicity Comparison (HeLa Cell Line) Data synthesized from comparative metal-complex studies (e.g., Co(II) complexes).
| Compound Variant | IC50 (µM) | Mechanism Note |
| 5,7-Dichloro-8-quinolinol | 4.53 ± 0.4 | Moderate uptake; forms stable planar complexes. |
| 5,7-Dichloro-2-methyl-8-quinolinol | 0.80 ± 0.2 | 5x Potency Increase. Methyl group enhances uptake; distorts complex geometry leading to higher reactivity/ROS generation. |
| Cisplatin (Control) | 15.03 ± 1.0 | Standard reference. |
Antimalarial Activity (Scaffold B)
Compound: Derivatives of 4,7-Dichloroquinoline (Chloroquine precursors).[2]
-
Critical SAR Rule: In the 4-aminoquinoline series, the position of the methyl group is binary—it either helps or destroys activity.
-
Observation:
-
C3-Methyl: Reduces antimalarial potency.
-
C8-Methyl: Abolishes activity.[3] The C8 position must remain unsubstituted to avoid steric clash with the receptor (heme polymerase).
-
Side-Chain Methyl: Essential. The 1-methylbutyl amino side chain (as in Chloroquine) is optimal for metabolic stability and binding.
-
Apoptotic Activity (Scaffold C)
Compound: 2,4-Dichloro-6-methylquinoline.
-
Application: Oral Squamous Carcinoma (KB cell line).[4]
-
Finding: The 6-methyl group combined with the 2,4-dichloro substitution pattern triggers apoptosis more effectively than the non-methylated analog. The 6-methyl group likely aligns with a hydrophobic pocket in the target protein (likely Topoisomerase or similar DNA-binding enzymes), stabilizing the drug-target complex.
Visualizations
SAR Logic Map
This diagram illustrates the functional consequences of substituting specific positions on the dichloroquinoline ring.
Caption: Functional impact of methyl substitution at C2 (Blue), C6 (Green), and C8 (Red) on biological activity.
Synthesis Workflow: 5,7-Dichloro-2-methyl-8-quinolinol
A self-validating protocol flow for synthesizing the high-potency Scaffold A.
Caption: Step-wise synthesis pathway for 5,7-dichloro-2-methyl-8-quinolinol emphasizing temperature control.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on the literature cited.
Protocol A: Synthesis of 5,7-Dichloro-2-methyl-8-quinolinol
Objective: Synthesis of the ligand for anticancer metal complexation.
-
Dissolution: Dissolve 0.01 mol of 2-methyl-8-quinolinol in 20 mL of glacial acetic acid.
-
Chlorination: Add 0.022 mol of N-chlorosuccinimide (NCS) portion-wise over 30 minutes.
-
Expert Tip: Maintain temperature between 25–40°C. Higher temperatures promote polymerization and tar formation.
-
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow/beige precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3x 50 mL) to remove acetic acid. Recrystallize from hot ethanol.
-
Validation: Melting point should be 110–112°C. 1H-NMR should show loss of H5 and H7 protons.
Protocol B: MTT Cytotoxicity Assay (HeLa Cells)
Objective: Compare IC50 of methylated vs. non-methylated derivatives.
-
Seeding: Seed HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve compounds in DMSO (stock 10 mM). Dilute serially in culture medium.
-
Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines. International Journal of Bioorganic Chemistry. (2017).
-
Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. ACS Medicinal Chemistry Letters.
-
Synthesis, Crystal Structure, Cytotoxic and Apoptotic Activity of 2,4-Dichloro-6-methylquinoline. Journal of Chemical Crystallography. (2008).
-
Structure Activity Relationship of 4-Substituted Quinolines (Antimalarials). Pharmacy 180.
-
5,7-Dichloro-8-hydroxy-2-methylquinoline (CAS 72-80-0) Data Sheet. Santa Cruz Biotechnology.
Sources
A Senior Application Scientist's Guide to Quinoline Synthesis: Benchmarking Efficiency from Classical Reactions to Modern Catalysis
For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its presence in a vast array of therapeutic agents—from antimalarials like chloroquine to modern antibiotics and anticancer drugs—underscores the critical need for efficient and versatile synthetic routes.[1][2][3] This guide provides an in-depth, objective comparison of the principal methods for quinoline synthesis. We move beyond simple protocols to dissect the causality behind experimental choices, offering a clear perspective on the advantages, limitations, and practical efficiencies of each methodology, supported by experimental data.
The Classical Cornerstones: Foundational Quinoline Syntheses
Developed in the late 19th century, these named reactions remain fundamental in heterocyclic chemistry.[4][5] Understanding their mechanisms and limitations is essential for any scientist working on quinoline derivatives.
The Skraup Synthesis: The Archetype
The Skraup synthesis is a vigorous, often exothermic reaction that constructs the quinoline core from simple precursors: an aniline, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene.[4][5][6]
Mechanism and Rationale: The reaction's ingenuity lies in the in situ generation of an α,β-unsaturated aldehyde.
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[4][7]
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.
-
Cyclization: The strong acid catalyzes the cyclization of the intermediate.
-
Oxidation: The dihydroquinoline intermediate is oxidized to the aromatic quinoline system. The oxidizing agent (e.g., nitrobenzene) is reduced in the process (to aniline, which can re-enter the reaction).[7]
The harsh conditions (strong acid, high heat) are necessary to drive the dehydration and cyclization steps, but they are also the reaction's main drawback, often leading to violent reactions and the formation of tarry byproducts.[1][6] The use of a moderator like ferrous sulfate is a common experimental choice to control the exothermicity.[6][8]
Caption: The Skraup Synthesis Workflow.
The Doebner-von Miller Reaction: Increased Versatility
Often considered a modification of the Skraup synthesis, the Doebner-von Miller reaction offers greater flexibility by using pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol.[5][9] This allows for the synthesis of a wider range of substituted quinolines.[4][9]
Mechanism and Rationale: The reaction is catalyzed by Brønsted or Lewis acids (e.g., HCl, ZnCl₂, I₂).[9][10] The mechanism is debated but is generally believed to follow a pathway similar to the Skraup synthesis after the initial Michael addition.[9] The key advantage is control; by choosing a specific unsaturated carbonyl compound, one can precisely dictate the substitution pattern on the pyridine ring of the quinoline product. However, it can suffer from the same drawbacks as the Skraup method, including harsh conditions and potential side reactions like polymerization of the carbonyl starting material, which leads to low yields and tar formation.[11]
Caption: The Friedländer Synthesis Mechanism.
The Combes and Conrad-Limpach Syntheses
These related methods provide access to specific classes of substituted quinolines.
-
Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone. [4][12][13]After forming an initial enamine (Schiff base) intermediate, strong acid promotes cyclization and dehydration to yield a 2,4-disubstituted quinoline. [4][12][14]* Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. [4][10][15]A key feature is its temperature-dependent regioselectivity. At lower temperatures (kinetic control), reaction at the ketone leads to 4-hydroxyquinolines (Conrad-Limpach). [15][16]At higher temperatures (thermodynamic control), reaction at the ester forms a β-ketoanilide intermediate, which then cyclizes to 2-hydroxyquinolines (Knorr). [16][17]
The Gould-Jacobs Reaction: A Gateway to Quinolones
This reaction is particularly important for synthesizing 4-hydroxyquinolines (which exist as 4-quinolone tautomers), the core of many antibacterial agents. [18][19][20]It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. [18][20]Subsequent hydrolysis and decarboxylation yield the 4-quinolone. [18][20]While classic protocols require very high temperatures (>250 °C), modern adaptations using microwave irradiation can dramatically shorten reaction times and improve efficiency. [20][21]
Comparative Efficiency: A Data-Driven Analysis
The choice of synthetic method is ultimately guided by the target molecule, starting material availability, and desired efficiency. The following table summarizes typical performance indicators for these classical methods.
| Synthesis Method | Key Reactants | Typical Product Type | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizer | Unsubstituted or simple quinolines | 140 - 170 | 3 - 6 h | 14 - 47 [2] | (-) Harsh, exothermic, low yield. (+) Simple, cheap starting materials. [1][6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | 80 - 100 | 15 - 17 h | 18 - 40 [2] | (-) Harsh conditions, tar formation. (+) More versatile than Skraup. [11] |
| Friedländer | 2-Aminoaryl Ketone, Methylene Compound | Polysubstituted quinolines | 120 - 160 (µW) | 5 - 15 min | 85 - 95 [22] | (-) Requires pre-functionalized starting material. (+) High yield, mild, versatile. [1] |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate-Good | (-) Potential regioselectivity issues. (+) Direct access to 2,4-disubstitution. [12] |
| Gould-Jacobs | Aniline, Malonate Ester | 4-Hydroxyquinolines (4-Quinolones) | >250 (Thermal) or 170 (µW) | Hours (Thermal) or <10 min (µW) [21] | Good-Excellent | (-) High temp for thermal method. (+) Key route to quinolone drugs. [19][20] |
Modern Frontiers: Enhancing Efficiency and Sustainability
While classical methods are robust, modern chemistry seeks to overcome their limitations, focusing on milder conditions, higher yields, and improved sustainability ("green chemistry"). [23][24][25]
Transition-Metal Catalysis
Transition metals like palladium, copper, iron, and ruthenium have revolutionized quinoline synthesis. [3][26][27]These catalysts enable novel reaction pathways, often through C-H activation and annulation strategies, that are inaccessible with classical methods. [28][29]For example, cobalt-catalyzed cyclization of acetophenones and anilines can produce a wide variety of quinolines with high yields and broad functional group tolerance under mild conditions. [28]Iron(III) chloride (FeCl₃), an inexpensive and environmentally benign catalyst, has been used effectively in one-pot, multi-component reactions to synthesize 2-aryl and 2,4-disubstituted quinolines. [27]
Green Chemistry Approaches
The principles of green chemistry aim to reduce waste and energy consumption. [24][25]In quinoline synthesis, this has manifested in several ways:
-
Microwave-Assisted Synthesis: As seen in the Gould-Jacobs and Friedländer reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve yields by providing rapid, uniform heating. [21][28]* Novel Catalysts: The use of reusable solid acid catalysts (e.g., Nafion), nanocatalysts, or environmentally benign catalysts like formic acid reduces waste and avoids toxic reagents. [23][28][30]* Solvent-Free and Aqueous Conditions: Performing reactions in water or without any solvent at all represents a significant step towards sustainability. [25][31]
Experimental Protocols: A Practical Guide
To provide a tangible reference, detailed protocols for two contrasting methods are provided below.
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is representative and involves a highly exothermic reaction that must be conducted with extreme caution in a well-ventilated fume hood.
Materials:
-
Aniline (24.5 g, 0.26 mol)
-
Glycerol (75 g, 0.81 mol)
-
Nitrobenzene (19 g, 0.15 mol)
-
Concentrated Sulfuric Acid (40 mL)
-
Ferrous sulfate heptahydrate (as moderator)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: In the flask, carefully mix the aniline, glycerol, and nitrobenzene. Add a small amount of ferrous sulfate.
-
Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. The mixture will heat up.
-
Reaction: Heat the mixture in an oil bath, maintaining a temperature of 140-150°C for 3-4 hours. [6]5. Work-up: Allow the mixture to cool. Carefully dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture. [6]The quinoline will co-distill with water.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. The crude product can be further purified by fractional distillation.
Protocol 2: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol is adapted from modern procedures utilizing efficient catalysts and microwave heating. [22] Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%)
Procedure:
-
Setup: In a 10 mL microwave-safe reaction vessel equipped with a stir bar, combine the 2-aminoacetophenone, ethyl acetoacetate, and p-TsOH.
-
Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolation: Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure substituted quinoline.
Conclusion
The synthesis of the quinoline ring system offers a fascinating case study in the evolution of organic chemistry. The classical named reactions, while sometimes harsh and low-yielding, provide the foundational logic for constructing this critical heterocycle from simple, readily available materials. For the synthesis of simple, unsubstituted quinolines, the Skraup reaction remains a viable, albeit challenging, option. [1] However, for the demands of modern drug discovery, which requires highly functionalized and diverse molecular libraries, the Friedländer synthesis and its modern variations offer superior control, versatility, and efficiency. [1]The continued development of transition-metal-catalyzed methods and green chemistry approaches is further expanding the synthetic chemist's toolkit, enabling the construction of complex quinoline derivatives under milder, more sustainable, and increasingly efficient conditions. The choice of method will always depend on the specific target, but a thorough understanding of the efficiency, scope, and limitations of each is paramount for success.
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- Rapid, High-yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine - Oxford Academic. [URL: https://academic.oup.com/chemlet/article/36/8/1032/288594]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo060719v]
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- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [URL: https://www.researchgate.net/figure/General-reaction-scheme-of-the-Combes-Conrad-Limpach-quinoline-synthesis_fig8_384070659]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-3,6-dimethylquinoline
This document provides essential procedural guidance for the safe handling and disposal of 2,4-dichloro-3,6-dimethylquinoline. As a chlorinated aromatic heterocyclic compound, this chemical requires meticulous management to ensure laboratory safety, protect personnel, and maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory experience.
The foundational principle for managing this compound is to treat it unequivocally as hazardous waste .[1] Due to its chemical structure, it should be presumed to be an irritant and toxic to aquatic life with long-lasting effects.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[3][4]
Hazard Identification and Risk Assessment
Table 1: Anticipated Hazard Profile
| Hazard Category | Description | Primary Precaution | Citations |
|---|---|---|---|
| Skin Irritation | Expected to cause skin irritation upon direct contact. | Wear chemical-resistant gloves and a lab coat at all times. | [2][5][6] |
| Eye Irritation | Likely to cause serious eye irritation or damage. | Use chemical splash goggles and, for high-risk tasks, a face shield. | [2][5][6] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system. | All handling must occur within a certified chemical fume hood. | [5][7] |
| Aquatic Toxicity | As a chlorinated aromatic, it is presumed to be toxic to aquatic life with long-lasting effects. | Prevent any release into the environment. Do not dispose of down the drain. |[2][4][8] |
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A robust PPE strategy is the most critical barrier against accidental exposure during handling and disposal operations. The selection of PPE must be based on a thorough risk assessment of the procedure being performed.[3][8]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose & Rationale | Citations |
|---|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier against skin contact. Always inspect gloves for tears or degradation before use. | [3] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solids or solutions. | [5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A chemical-resistant apron is required when handling quantities >100g. | [3] |
| Respiratory Protection | Certified Chemical Fume Hood | The primary engineering control to prevent inhalation of dust or vapors. A NIOSH-approved respirator may be required for large-scale cleanups. | [1][3][8] |
| Face Protection | Face Shield (over goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or spill cleanup. |[3] |
Standard Disposal Protocol for Waste Product and Contaminated Materials
The proper disposal of 2,4-dichloro-3,6-dimethylquinoline waste is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. This workflow must be followed for all waste streams containing this chemical.
Step-by-Step Disposal Workflow
-
Waste Identification and Segregation :
-
Immediately classify any material contaminated with 2,4-dichloro-3,6-dimethylquinoline as hazardous waste.[1]
-
Maintain separate waste streams. Do not mix this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste : Includes contaminated gloves, weigh boats, pipette tips, and absorbent paper.
-
Liquid Waste : Includes unused solutions, reaction mixtures, and solvent rinses.
-
-
Containerization and Labeling :
-
Select an appropriate, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container must be in good condition with a secure, tightly closing lid.[5][9]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "2,4-dichloro-3,6-dimethylquinoline," and an approximate concentration or quantity on the label.
-
-
Temporary On-Site Storage :
-
Scheduling for Disposal :
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.[1]
-
Do not allow hazardous waste to accumulate beyond the time or quantity limits specified by institutional and regulatory policies.
-
Personnel Exposure First Aid
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5][8]Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5][9]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water. [9]Seek immediate medical attention.
Decontamination of Equipment and Surfaces
All glassware, tools, and surfaces that come into contact with 2,4-dichloro-3,6-dimethylquinoline must be thoroughly decontaminated.
-
Initial Rinse : Rinse non-disposable items (e.g., glassware, spatulas) with an appropriate organic solvent (such as acetone or ethanol) to remove the bulk of the chemical residue. Collect this solvent rinse as liquid hazardous waste. [3]2. Thorough Washing : Wash the rinsed items with soap and hot water. [10]3. Final Rinse : Perform a final rinse with deionized water.
-
Surface Cleaning : Decontaminate bench surfaces and fume hood interiors by wiping them down with a solvent-dampened cloth, followed by a soap and water wash. Dispose of the cleaning cloths as solid hazardous waste. [8][11] By adhering to these rigorous procedures, you contribute to a safe and compliant laboratory environment, ensuring that your vital research does not come at the cost of personal safety or environmental health.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Fisher Scientific. (2025). 2,6-Dimethylquinoline Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- Merck Millipore. (2025). Decanoic acid Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 2,4-Dichloroquinoline-3-carbonitrile: A Procedural Guide.
- AK Scientific, Inc. (n.d.). 2-Chloro-4,6-dimethylquinoline Safety Data Sheet.
- TCI Chemicals. (2025). 2,6-Dimethylquinoline Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- LabManager. (2023). 8 Steps to Handling a Lab Chemical Spill.
- Thermo Fisher Scientific. (2025). 2,4-Dimethylquinoline Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling 2,4-Dichloro-3,6-dimethylquinoline
Topic: Personal protective equipment for handling 2,4-Dichloro-3,6-dimethylquinoline Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Chemical Context
From the Desk of the Senior Application Scientist:
You are likely handling 2,4-Dichloro-3,6-dimethylquinoline as a scaffold for nucleophilic aromatic substitution (
While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335) due to a lack of specific toxicological data, this compound demands a higher tier of caution.
-
The Structural Risk: The 2,4-dichloro substitution pattern makes this molecule highly reactive toward nucleophiles. Biologically, this implies a potential for covalent modification of proteins or DNA (alkylation).
-
The Lipophilic Factor: The 3,6-dimethyl groups increase lipophilicity (
), theoretically enhancing skin absorption rates compared to the bare quinoline core.
Core Directive: Treat this compound as a Potential Mutagen and Sensitizer . Do not rely solely on the "Warning" label; apply the Precautionary Principle.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the vector of exposure.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Light yellow/white crystalline solid. | Inhalation: Dust generation during weighing/transfer. High risk of respiratory sensitization. |
| Chemical Reactivity | Electrophilic at C2/C4 positions. | Contact: Potential irreversible binding to skin proteins (sensitization) or corneal damage. |
| Toxicity (Inferred) | Quinoline core.[1] | Systemic: Quinolines are associated with hepatotoxicity and genotoxicity. |
PPE Selection Matrix
Standard nitrile gloves are insufficient for prolonged protection against halogenated aromatics in solution.[2]
A. Hand Protection Strategy
The "Double-Barrier" Protocol:
-
Inner Layer: 4 mil Nitrile (Inspection white/blue). Acts as a perspiration barrier and last line of defense.
-
Outer Layer:
-
Dry Solid Handling: 4-5 mil Nitrile (Disposable).
-
Solution Handling (DCM/Chloroform):Silver Shield (Laminate) or Viton. Chlorinated solvents permeate nitrile in <5 minutes, carrying the quinoline solute through to your skin.
-
B. Respiratory & Body Defense[3][4][5]
| Body Area | PPE Requirement | Technical Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Dust can bypass side shields. Goggles provide a seal against airborne particulates. |
| Respiratory | Fume Hood (Primary) or P100 Respirator | If hood work is impossible (e.g., balance maintenance), use a half-face respirator with P100 (HEPA) cartridges. |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb and retain powders. Tyvek sheds dust and prevents migration to street clothes. |
Decision Logic: PPE Deployment
Visualizing the decision process based on the state of matter.
Caption: Logic flow for selecting glove material based on solvent carrier compatibility.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk of Contamination)
Static electricity is the enemy here. Halogenated quinolines often exist as "fluffy" crystals that jump.
-
Preparation:
-
Place an ionizing fan or antistatic gun inside the fume hood.
-
Line the work surface with a disposable absorbent pad (plastic side down).
-
-
Weighing:
-
Do not remove the stock container from the hood.
-
Tare your receiving flask (with a joint, not a beaker) before adding the solid.
-
Use a disposable spatula. If using metal, wipe with ethanol immediately after use inside the hood.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning to storage.
-
Phase 2: Reaction & Workup
-
Solubilization:
-
Add solvent slowly. 2,4-dichloro-quinolines are stable to moisture but avoid strong exotherms if using reactive nucleophiles (amines/alkoxides).
-
-
Spill Management:
-
Solid Spill: Do not sweep. Cover with wet paper towels (to prevent dust), then wipe up. Place in a sealed bag.
-
Solution Spill: Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area to allow vapors to clear if outside the hood.
-
Waste Disposal & Deactivation
Self-validating disposal ensures no downstream injuries to waste handlers.
-
Segregation:
-
Dispose of as Halogenated Organic Waste .
-
Critical: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as quinolines can form nitrated byproducts that may be unstable.
-
-
Container Prep:
-
Rinse all empty vials with acetone/ethanol twice into the waste stream before discarding the glass.
-
Label the waste tag explicitly: "Contains Halogenated Quinoline - Potential Sensitizer."
-
Emergency Response Workflow
Immediate actions for exposure.
Caption: Emergency triage steps. Note: Avoid organic solvents for skin cleanup as they increase dermal uptake.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline.[1][3][4][6][7] (Used for read-across toxicity data regarding the quinoline core). [Link]
-
PubChem. (n.d.). Compound Summary: 2,4-Dichloroquinoline. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
